molecular formula C49H52N4Na2O12S3 B15552443 Sulfo Cy5.5-maleimide

Sulfo Cy5.5-maleimide

货号: B15552443
分子量: 1031.1 g/mol
InChI 键: DALREKQLMNXSBJ-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfo Cy5.5-maleimide is a useful research compound. Its molecular formula is C49H52N4Na2O12S3 and its molecular weight is 1031.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C49H52N4Na2O12S3

分子量

1031.1 g/mol

IUPAC 名称

disodium;(2Z)-2-[(2E,4E)-5-[3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate

InChI

InChI=1S/C49H54N4O12S3.2Na/c1-48(2)41(13-7-5-8-14-42-49(3,4)47-38-21-19-36(68(63,64)65)32-34(38)17-23-40(47)52(42)28-11-12-30-66(57,58)59)51(39-22-16-33-31-35(67(60,61)62)18-20-37(33)46(39)48)27-10-6-9-15-43(54)50-26-29-53-44(55)24-25-45(53)56;;/h5,7-8,13-14,16-25,31-32H,6,9-12,15,26-30H2,1-4H3,(H3-,50,54,57,58,59,60,61,62,63,64,65);;/q;2*+1/p-2

InChI 键

DALREKQLMNXSBJ-UHFFFAOYSA-L

产品来源

United States

Foundational & Exploratory

A Technical Guide to Sulfo Cy5.5-Maleimide in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfo Cy5.5-maleimide is a water-soluble, thiol-reactive fluorescent dye widely utilized in biological research for the specific labeling of proteins, peptides, and other biomolecules. Its application in the near-infrared (NIR) spectrum minimizes background autofluorescence from biological samples, making it an invaluable tool for sensitive detection in various experimental setups. This guide provides an in-depth overview of its properties, applications, and detailed protocols for its use.

Core Properties and Applications

This compound's utility in research stems from its unique combination of a thiol-reactive maleimide (B117702) group and a highly fluorescent and photostable Sulfo Cy5.5 core. The maleimide group specifically and efficiently reacts with free sulfhydryl groups (thiols) on cysteine residues within proteins and peptides, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1]

The presence of sulfonate groups renders the dye highly water-soluble, which is advantageous when working with sensitive proteins that may be denatured by organic co-solvents.[2] Its fluorescence in the near-infrared range (excitation ~675 nm, emission ~694 nm) allows for deep tissue penetration and a high signal-to-noise ratio, making it ideal for in-vivo imaging.[3]

Key applications include:

  • Fluorescence Microscopy: High-contrast imaging of cellular structures and protein localization.[3]

  • Flow Cytometry: Accurate cell sorting and analysis based on fluorescently labeled cell surface or intracellular markers.[3]

  • In-Vivo Imaging: Deep tissue imaging with minimal background interference.[3]

  • Bioconjugation: Covalent labeling of antibodies, proteins, and nucleic acids for various downstream applications.[3]

  • Förster Resonance Energy Transfer (FRET): Studying protein-protein interactions and conformational changes.[4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its conjugates, compiled from various sources.

Table 1: Spectral and Physical Properties of this compound

PropertyValueReferences
Excitation Maximum (λex) ~675 nm[1]
Emission Maximum (λem) ~694 nm[1]
Molar Extinction Coefficient (ε) ~190,000 - 250,000 cm⁻¹M⁻¹[1][5]
Quantum Yield (Φ) ~0.2[6]
Recommended Laser Line 633 nm, 647 nm, 650 nm[5][6]
Solubility Water, DMSO, DMF[1]
Storage Conditions -20°C, protected from light[1]

Table 2: Stability Profile

ConditionStabilityReferences
pH Range (Conjugate) Stable from pH 4 to 10[1]
Photostability Bright and photostable[1]

Experimental Protocols

Protein and Antibody Labeling with this compound

This protocol outlines the steps for the covalent labeling of proteins or antibodies with this compound.

1. Preparation of Protein Solution:

  • Dissolve the protein or antibody in a suitable amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.

  • The optimal pH for the maleimide reaction is between 6.5 and 7.5.[1]

2. Reduction of Disulfide Bonds (if necessary):

  • If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to expose free thiol groups.

  • Add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.

  • Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the dye.

  • If using DTT (dithiothreitol), it must be removed by dialysis or a desalting column before adding the maleimide dye.

3. Preparation of Dye Stock Solution:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved. This stock solution should be used promptly.

4. Conjugation Reaction:

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle stirring or rotation can facilitate the reaction.

5. Purification of the Labeled Conjugate:

  • Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.[7]

  • Collect the fractions containing the labeled protein.

6. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~675 nm).

  • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:

    • A_max is the absorbance at the dye's excitation maximum.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its λ_max.

    • CF is the correction factor (A_280 of the dye / A_max of the dye).

Fluorescence Microscopy with Sulfo Cy5.5-Labeled Probes

1. Cell Seeding and Treatment:

  • Seed cells on coverslips or in imaging dishes and allow them to adhere.

  • Perform any necessary experimental treatments (e.g., drug stimulation, protein expression induction).

2. Staining with Labeled Antibody:

  • Fix and permeabilize the cells as required for the target protein (intracellular or surface).

  • Incubate the cells with the Sulfo Cy5.5-labeled primary or secondary antibody at the optimized concentration for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Wash the cells three times with PBS to remove unbound antibody.

3. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a confocal or wide-field fluorescence microscope equipped with:

    • Excitation Source: A laser line close to 675 nm (e.g., 633 nm or 647 nm).[5]

    • Emission Filter: A bandpass or longpass filter appropriate for capturing the emission peak around 694 nm (e.g., 660-710 nm).

Flow Cytometry with Sulfo Cy5.5-Labeled Probes

1. Cell Preparation:

  • Prepare a single-cell suspension from your sample (e.g., cell culture, blood, dissociated tissue).

  • Adjust the cell concentration to approximately 1 x 10^6 cells/mL in a suitable buffer (e.g., FACS buffer containing PBS, FBS, and sodium azide).

2. Staining:

  • Incubate the cells with the Sulfo Cy5.5-labeled antibody for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove excess antibody.

3. Data Acquisition:

  • Acquire data on a flow cytometer equipped with a laser that can excite the Sulfo Cy5.5 dye (e.g., a red laser at 633 nm or 640 nm).

  • Detect the emitted fluorescence in a channel appropriate for Cy5.5, often designated as PerCP-Cy5.5 or a similar channel with a bandpass filter around 695/40 nm.

  • Ensure proper compensation is set up to account for any spectral overlap with other fluorophores in a multicolor experiment.

Visualizations of Workflows and Pathways

Experimental Workflow for Protein Labeling and Purification

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (2-10 mg/mL, pH 6.5-7.5) Disulfide_Reduction Reduce Disulfide Bonds (optional, with TCEP) Protein_Solution->Disulfide_Reduction Conjugation Conjugation Reaction (10-20x molar excess of dye) 2h at RT or O/N at 4°C Disulfide_Reduction->Conjugation Dye_Prep Prepare 10 mM Dye Stock Solution (DMSO/DMF) Dye_Prep->Conjugation Purification Purify Conjugate (Desalting Column/Dialysis) Conjugation->Purification DOL_Calc Determine Degree of Labeling (DOL) Purification->DOL_Calc

Caption: Workflow for labeling proteins with this compound.

Signaling Pathway: Monitoring Protein-Protein Interaction via FRET

This diagram illustrates a conceptual workflow for using this compound in a Förster Resonance Energy Transfer (FRET) experiment to study the interaction between two proteins, Protein A and Protein B.

G cluster_labeling Protein Labeling cluster_experiment FRET Experiment Protein_A Protein A Labeled_A Labeled Protein A (Donor) Protein_A->Labeled_A Protein_B Protein B Labeled_B Labeled Protein B (Acceptor) Protein_B->Labeled_B Donor_Dye Donor Dye (e.g., Cy3-maleimide) Donor_Dye->Labeled_A Acceptor_Dye Acceptor Dye (this compound) Acceptor_Dye->Labeled_B No_Interaction No Interaction: Donor Emission Detected Labeled_A->No_Interaction Interaction Interaction: Acceptor Emission Detected (FRET) Labeled_A->Interaction Labeled_B->No_Interaction Labeled_B->Interaction FRET_Signal FRET Signal Interaction->FRET_Signal Proximity < 10nm

Caption: FRET-based detection of protein-protein interaction.

References

An In-depth Technical Guide to Sulfo Cy5.5-Maleimide for Thiol Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key quantitative data for the use of Sulfo Cy5.5-maleimide in the specific labeling of thiol groups. This information is critical for researchers in bioconjugation, protein chemistry, and drug development who utilize fluorescent labeling for detection, imaging, and quantification of biomolecules.

Core Mechanism of Action: Thiol-Maleimide Ligation

The fundamental principle behind the utility of this compound for thiol labeling is the Michael addition reaction . This reaction forms a stable covalent bond between the maleimide (B117702) group of the dye and the sulfhydryl (thiol) group of a cysteine residue on a protein or other biomolecule.

The reaction proceeds through the nucleophilic attack of a deprotonated thiol (thiolate anion) on one of the carbon atoms of the maleimide's carbon-carbon double bond. This process is highly specific for thiols within a defined pH range, making it a popular choice for targeted bioconjugation.

Reaction Specificity and pH Dependence

The reaction of maleimides with thiols is most efficient and specific at a pH range of 6.5 to 7.5 . Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while the reactivity of other nucleophilic groups, such as amines (e.g., lysine (B10760008) residues), is minimized. At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines. However, at pH values above 7.5, the competitive reaction with amines can become more significant.

Stability of the Thioether Bond

The resulting carbon-sulfur bond (a thioether) is generally stable. However, the succinimide (B58015) ring formed from the maleimide can be susceptible to a retro-Michael reaction , which can lead to the cleavage of the conjugate. This process can be facilitated by the presence of other thiols in the environment. To enhance the long-term stability of the conjugate, the succinimide ring can be hydrolyzed to form a stable, ring-opened structure. This hydrolysis is favored at a more basic pH (typically pH > 8.5) and effectively prevents the reverse reaction, permanently locking the dye onto the target molecule.

Quantitative Data for this compound

The following table summarizes the key spectral and physical properties of this compound, compiled from various supplier datasheets. It is important to note that slight variations in these values may exist between different batches and manufacturers.

PropertyValueSource(s)
Excitation Maximum (λ_max) 673 - 675 nm[1][2][3]
Emission Maximum (λ_em) 691 - 694 nm[1][2][3]
Molar Extinction Coefficient (ε) 190,000 - 235,000 M⁻¹cm⁻¹[2][4]
Fluorescence Quantum Yield (Φ) ~0.21[1]
Solubility Water, DMSO, DMF[2][5][6]
Reactivity Thiols (Sulfhydryls)[5][6]

Experimental Protocol: Labeling of Proteins with this compound

This section provides a detailed, generalized protocol for the labeling of proteins with this compound. Optimization may be required for specific proteins and applications.

Materials
  • Protein of interest containing at least one free cysteine residue

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5. The buffer should be degassed to minimize oxidation of thiols.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: Free cysteine or β-mercaptoethanol

  • Purification System: Size-exclusion chromatography (e.g., gel filtration column), dialysis, or HPLC.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure
  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[7]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[7][8] If using DTT, it must be removed prior to the addition of the maleimide dye, as it will compete for the reaction.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of the dye (typically 1-10 mg/mL) in anhydrous DMSO or DMF.[7][8] Due to the sulfo- groups, this compound has good water solubility, so for some applications, it can be dissolved directly in the reaction buffer immediately before use.[7]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound solution to the protein solution.[7][8] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7] Gentle mixing during incubation can improve labeling efficiency.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as free cysteine or β-mercaptoethanol to a final concentration of ~10-fold molar excess over the initial maleimide concentration. This will react with any unreacted dye.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and quenching reagent from the labeled protein conjugate. This is commonly achieved using size-exclusion chromatography (gel filtration).[7] The labeled protein will elute first, followed by the smaller, unreacted dye molecules. Dialysis or HPLC can also be used for purification.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein, can be calculated using the following formula:

      DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

      Where:

      • A_max is the absorbance of the conjugate at the dye's absorption maximum (~675 nm).

      • A_280 is the absorbance of the conjugate at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its absorption maximum.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max for the free dye). For Sulfo-Cy5.5, this is approximately 0.11.[2]

Visualizations

Mechanism of Thiol-Maleimide Reaction

Thiol_Maleimide_Reaction cluster_reaction Michael Addition Protein_Thiol Protein-SH (Thiol) Thiolate Protein-S⁻ (Thiolate) Protein_Thiol->Thiolate - H⁺ pH_node pH 6.5 - 7.5 Sulfo_Cy55_Maleimide Sulfo-Cy5.5-Maleimide Thioether_Adduct Stable Thioether Adduct (Protein-S-Sulfo-Cy5.5) Thiolate->Protein_Thiol + H⁺ Thiolate->Thioether_Adduct Nucleophilic Attack base_node Base proton_node H⁺

Caption: Mechanism of the Michael addition reaction between a thiol and a maleimide.

Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow cluster_pre_reaction Preparation cluster_reaction_purification Reaction & Purification start Start prep_protein 1. Prepare Protein Solution (1-10 mg/mL in pH 7.0-7.5 buffer) start->prep_protein reduce 2. Reduce Disulfides (optional) (Add TCEP, incubate 30 min) prep_protein->reduce prep_dye 3. Prepare this compound (1-10 mg/mL in DMSO/DMF) reduce->prep_dye If needed react 4. Labeling Reaction (10-20x molar excess of dye) (2h @ RT or overnight @ 4°C, dark) prep_dye->react quench 5. Quench Reaction (Add excess free thiol) react->quench purify 6. Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze 7. Analyze Conjugate (Calculate Degree of Labeling) purify->analyze end End analyze->end

Caption: A typical experimental workflow for labeling proteins with this compound.

References

Introduction to cyanine dyes for protein labeling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyanine (B1664457) Dyes for Protein Labeling

Introduction to Cyanine Dyes

Cyanine dyes are a class of synthetic organic fluorophores belonging to the polymethine group.[1][2] Their core structure consists of two nitrogen-containing heterocyclic rings connected by a conjugated polymethine chain.[1] This extensive system of conjugated double bonds is responsible for their strong light absorption and intense fluorescence, making them invaluable tools in a wide array of biomedical and bio-analytical applications.[1][3]

The spectral properties of cyanine dyes, particularly their absorption and emission wavelengths, are determined by the length of the polymethine chain.[1] Increasing the number of methine units shifts the absorption and emission maxima to longer wavelengths (a bathochromic shift), spanning the spectrum from visible to near-infrared (NIR).[1] This tunability is a key advantage, allowing for the selection of specific dyes for multiplexing experiments and for applications requiring deep tissue penetration, such as in vivo imaging.[1][3]

Compared to traditional fluorophores like fluorescein (B123965) and rhodamine, cyanine dyes offer several distinct advantages:

  • Higher Molar Extinction Coefficients: Resulting in brighter signals.[1]

  • Greater Photostability: More resistant to fading under prolonged illumination.[1][4]

  • pH Insensitivity: Stable fluorescence in a wide pH range (typically 4 to 10).[1][4]

  • Spectral Versatility: A wide range of emission wavelengths from UV to NIR are available.[2][5]

  • Versatile Conjugation: Can be easily modified with reactive groups to label various biomolecules, including proteins, antibodies, and nucleic acids.[2][5][6]

These properties have established cyanine dyes as essential labels for applications such as fluorescence microscopy, flow cytometry, immunoassays, Förster resonance energy transfer (FRET), and in vivo imaging.[2][3][7]

Chemical Structure and Properties

The fundamental structure of a cyanine dye features two nitrogen atoms, part of heterocyclic nuclei, linked by a polymethine chain.[1] One nitrogen is quaternized, giving the molecule a positive charge that is delocalized across the conjugated system.[]

Cyanine dyes are broadly classified based on the nature of the heterocyclic rings:

  • Streptocyanines: Possess a R₂N⁺=CH[CH=CH]n-NR₂ structure.[1]

  • Hemicyanines: Have a Aryl=N⁺=CH[CH=CH]n-NR₂ structure.[1]

  • Closed-chain cyanines: Feature an Aryl=N⁺=CH[CH=CH]n-N=Aryl structure.[2]

For protein labeling, cyanine dyes are functionalized with reactive groups that can form stable covalent bonds with specific amino acid residues on the protein surface.

Photophysical Properties of Common Cyanine Dyes

The selection of a cyanine dye is dictated by the specific application, the available excitation sources (e.g., lasers), and the required spectral profile. The key photophysical parameters include the maximum excitation (λex) and emission (λem) wavelengths, the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ).

Dye NameExcitation Max (λex) (nm)Emission Max (λem) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Primary Applications
Cy3 ~550 - 555~567 - 570~150,000~0.15 - 0.3FRET (donor), microscopy, flow cytometry.[][9]
Cy5 ~646 - 650~662 - 670~250,000~0.2 - 0.28FRET (acceptor), microscopy, NIR imaging.[7][][9]
Cy5.5 ~675 - 679~694 - 704~116,000 - 250,000~0.2In vivo imaging, NIR applications.[4][7][9]
Cy7 ~747 - 750~776 - 780~109,000 - 238,000~0.1 - 0.13In vivo NIR imaging, deep-tissue imaging.[4][7]

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.[1]

Protein Labeling Chemistry and Protocols

Covalent labeling of proteins with cyanine dyes primarily targets two types of amino acid residues: primary amines (the N-terminus and the ε-amino group of lysine) and free thiols (the sulfhydryl group of cysteine).

Amine-Reactive Labeling using NHS Esters

N-hydroxysuccinimidyl (NHS) esters are the most common amine-reactive functional groups used for protein labeling.[10] They react with primary amines at an optimal pH of 8.3-8.5 to form a stable amide bond.[10][11] Buffers containing primary amines, such as Tris or glycine, must be avoided as they compete with the labeling reaction.[1][12]

G Workflow for Labeling Proteins with Cyanine NHS Esters cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p_sol Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3) mix Add Dye Solution to Protein Solution (dropwise) p_sol->mix d_sol Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO or DMF) d_sol->mix react Incubate Reaction (1 h, room temp, dark) mix->react purify Purify Conjugate (e.g., Gel Filtration) react->purify analyze Characterize Conjugate (Absorbance, DOL) purify->analyze

Caption: Workflow for Labeling Proteins with Cyanine NHS Esters.

Detailed Protocol: NHS Ester Labeling

  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS) at a pH of 8.3-8.5.[4][11] The recommended protein concentration is between 2-10 mg/mL.[13]

  • Dye Preparation: Immediately before use, dissolve the cyanine dye NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[4][12]

  • Conjugation Reaction: While gently stirring the protein solution, slowly add the reactive dye solution.[4] The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.[13]

  • Incubation: Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.[4]

  • Purification: Separate the labeled protein from unreacted dye and hydrolysis products. Gel filtration (e.g., Sephadex G-25) is a common and effective method.[4] The first colored band to elute is the dye-protein conjugate.[12]

Thiol-Reactive Labeling using Maleimides

Maleimide-functionalized dyes react specifically with sulfhydryl (-SH) groups on cysteine residues to form a stable thioether bond.[14] This reaction is most efficient at a neutral pH of 6.5-7.5.[14] Since many cysteine residues in proteins exist as oxidized disulfide bridges, a reduction step is often necessary prior to labeling.

G Workflow for Labeling Proteins with Cyanine Maleimides cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p_sol Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) reduce Reduce Disulfide Bonds (e.g., TCEP, DTT) p_sol->reduce remove_red Remove Reducing Agent (if necessary, e.g., for DTT) reduce->remove_red mix Add Dye Solution to Reduced Protein Solution remove_red->mix d_sol Prepare Dye Stock Solution (10 mM in DMSO or DMF) d_sol->mix react Incubate Reaction (2h RT or overnight 4°C, dark) mix->react purify Purify Conjugate (e.g., Gel Filtration) react->purify analyze Characterize Conjugate (Absorbance, DOL) purify->analyze

Caption: Workflow for Labeling Proteins with Cyanine Maleimides.

Detailed Protocol: Maleimide (B117702) Labeling

  • Protein Preparation: Dissolve the protein in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[15] The buffer should not contain any thiol reagents.

  • Reduction of Disulfides (if necessary): If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) and incubate for 20-30 minutes at room temperature.[14][16] TCEP does not need to be removed before adding the dye, but DTT must be removed via dialysis or a desalting column.[14]

  • Dye Preparation: Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.[14]

  • Conjugation Reaction: Add the dye solution to the reduced protein solution, typically at a 10-20 fold molar excess of dye to protein.[14]

  • Incubation: Flush the vial with an inert gas (like nitrogen or argon), seal it, and incubate with gentle stirring.[16] The reaction can proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[14]

  • Purification: Purify the conjugate from excess dye and byproducts using gel filtration, dialysis (for water-soluble dyes), or chromatography.[15]

Characterization: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or dye-to-protein ratio, is a critical parameter for ensuring the quality and reproducibility of a conjugate.[12][17] It represents the average number of dye molecules attached to a single protein molecule.[17] An optimal DOL provides a strong signal without causing issues like fluorescence quenching or loss of protein function.[17] The DOL is determined spectrophotometrically.[12]

G Workflow for Calculating the Degree of Labeling (DOL) cluster_measure Measurement cluster_calc Calculation measure_abs Measure Absorbance of Purified Conjugate (at 280 nm and Dye λmax) calc_dye Calculate Dye Concentration [Dye] = A_max / (ε_dye * l) measure_abs->calc_dye correct_prot Correct Protein Absorbance A_prot = A_280 - (A_max * CF_280) measure_abs->correct_prot calc_dol Calculate DOL DOL = [Dye] / [Prot] calc_dye->calc_dol calc_prot Calculate Protein Concentration [Prot] = A_prot / (ε_prot * l) correct_prot->calc_prot calc_prot->calc_dol

Caption: Workflow for Calculating the Degree of Labeling (DOL).

Protocol: DOL Calculation

  • Measure Absorbance: After purification, measure the absorbance of the conjugate solution in a quartz cuvette at the protein's absorbance maximum (typically 280 nm, A₂₈₀) and the dye's absorbance maximum (Aₘₐₓ).[12][17]

  • Calculate Dye Concentration: Use the Beer-Lambert law to find the molar concentration of the dye:

    • [Dye] = Aₘₐₓ / (ε_dye × path length)

    • Where ε_dye is the molar extinction coefficient of the dye at its λmax.

  • Calculate Protein Concentration: Correct the absorbance at 280 nm for the dye's contribution, then calculate the protein concentration:[12][17]

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

    • Where CF₂₈₀ is the correction factor (A₂₈₀ / Aₘₐₓ) for the free dye.

    • [Protein] = Corrected A₂₈₀ / (ε_protein × path length)

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate DOL: The DOL is the molar ratio of the dye to the protein:[17]

    • DOL = [Dye] / [Protein]

For most antibodies, an optimal DOL is typically between 2 and 10.[13]

Applications of Cyanine-Labeled Proteins

The bright and stable fluorescence of cyanine dyes makes their protein conjugates suitable for a multitude of applications.

Immunofluorescence Microscopy

In immunofluorescence, cyanine-labeled antibodies are used to visualize the localization of specific antigens within cells and tissues.[3]

G Principle of Indirect Immunofluorescence antigen Antigen on Cell p_ab Primary Antibody (Unlabeled) antigen->p_ab Binds to s_ab Secondary Antibody (Cy-labeled) p_ab->s_ab Binds to signal Fluorescent Signal s_ab->signal light Excitation Light light->s_ab

Caption: Principle of Indirect Immunofluorescence.

Förster Resonance Energy Transfer (FRET)

FRET is a technique used to study molecular interactions.[2] A pair of fluorophores, a donor (e.g., Cy3) and an acceptor (e.g., Cy5), are attached to interacting molecules. When the two are in close proximity (1-10 nm), excitation of the donor can lead to energy transfer that excites the acceptor, which then emits light. This phenomenon is used to measure distances and detect binding events.[2][]

G Principle of Förster Resonance Energy Transfer (FRET) cluster_no_fret No Interaction (>10 nm apart) cluster_fret Interaction (<10 nm apart) p1_a Protein 1 cy3_a Cy3 (Donor) p1_a->cy3_a em_a Emission (570 nm) cy3_a->em_a p2_a Protein 2 cy5_a Cy5 (Acceptor) p2_a->cy5_a ex_a Excitation (550 nm) ex_a->cy3_a p1_b Protein 1 cy3_b Cy3 (Donor) p1_b->cy3_b p2_b Protein 2 cy5_b Cy5 (Acceptor) cy3_b->cy5_b FRET p2_b->cy5_b em_b Emission (670 nm) cy5_b->em_b ex_b Excitation (550 nm) ex_b->cy3_b

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Other significant applications include:

  • Flow Cytometry: Analyzing cell properties by labeling cell surface proteins.[3]

  • In Vivo Imaging: Using NIR cyanine dyes like Cy5.5 and Cy7 to visualize biological processes in living animals, benefiting from deep tissue penetration and low autofluorescence.[3][7]

Troubleshooting Common Labeling Problems

ProblemPotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Incorrect pH of the protein solution.- Presence of competing amine or thiol compounds in the buffer (e.g., Tris, azide).- Low protein concentration.- Inactive/hydrolyzed reactive dye.- Adjust buffer pH to the optimal range (8.3-8.5 for NHS esters; 7.0-7.5 for maleimides).- Perform buffer exchange to remove interfering substances.- Concentrate the protein to >2 mg/mL.- Use freshly prepared dye solution.[1][13]
Precipitation of Protein - Use of organic co-solvents (DMSO/DMF) with sensitive proteins.- Over-labeling, which can decrease solubility.- Use water-soluble dyes (e.g., sulfo-cyanine dyes) to avoid organic solvents.[18]- Reduce the dye-to-protein molar ratio in the reaction.
Low Fluorescence Signal - Low DOL.- Fluorescence quenching due to over-labeling (high DOL).- Photobleaching.- Optimize the labeling reaction to increase DOL.- Decrease the dye-to-protein ratio to find the optimal DOL.[19]- Use an antifade mounting medium for microscopy.[1]

Conclusion

Cyanine dyes are exceptionally versatile and powerful tools for protein labeling in biological research and drug development.[1] Their bright, photostable fluorescence and tunable spectral properties enable a wide range of sensitive detection methods.[5] By understanding the principles of their chemistry, following optimized labeling and purification protocols, and accurately characterizing the resulting conjugates, researchers can effectively leverage cyanine dyes to generate high-quality, reproducible data and advance their scientific investigations.

References

Sulfo Cy5.5-Maleimide: A Technical Guide to Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Sulfo Cy5.5-maleimide in aqueous buffers. Understanding these core characteristics is critical for the successful design and execution of bioconjugation experiments, particularly in the development of antibody-drug conjugates (ADCs), fluorescent probes, and other targeted therapeutics.

Core Properties of this compound

This compound is a bright, far-red fluorescent dye functionalized with a maleimide (B117702) group.[1][2] The presence of multiple sulfonate (sulfo) groups significantly enhances its hydrophilicity, making it an excellent choice for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents.[3][4][5] The maleimide moiety allows for specific, covalent attachment to free sulfhydryl groups, such as those found on cysteine residues of proteins, through a Michael addition reaction.[6][7]

Solubility in Aqueous Buffers

Due to its polysulfonated nature, this compound exhibits high water solubility.[3][4][5] While precise quantitative solubility limits in specific buffers are not extensively published, it is readily soluble in commonly used aqueous buffers such as phosphate-buffered saline (PBS), Tris, and HEPES.[6] It is also soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3][4][8]

Table 1: Solubility Characteristics of this compound

Solvent/BufferSolubilityKey Considerations
WaterHigh[3][4][5]The presence of four sulfo groups confers excellent water solubility.[3][4]
Phosphate-Buffered Saline (PBS)SolubleCommonly used for bioconjugation reactions. Ensure pH is within the optimal range for maleimide stability.
Tris BufferSolubleA common biological buffer. Ensure it is free of any thiol-containing additives.
HEPES BufferSolubleAnother widely used buffer for bioconjugation. Maintains pH stability in the optimal range.
Dimethyl Sulfoxide (DMSO)Soluble[3][4][8]Recommended for preparing concentrated stock solutions. Use anhydrous DMSO to prevent premature hydrolysis of the maleimide group.[1]
Dimethylformamide (DMF)Soluble[3][4][8]An alternative to DMSO for preparing stock solutions.

Stability in Aqueous Buffers

The stability of this compound in aqueous solutions is primarily governed by the integrity of the maleimide ring, which is susceptible to hydrolysis. This hydrolysis is a critical factor to consider, as the ring-opened product is no longer reactive towards thiol groups.

pH-Dependent Hydrolysis

The rate of maleimide hydrolysis is highly dependent on the pH of the aqueous buffer.

  • Optimal pH Range (6.5 - 7.5): In this range, the maleimide group is sufficiently stable for efficient conjugation to thiols, while the competing hydrolysis reaction is minimized.[7] The reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0.

  • Acidic pH (< 6.5): The maleimide group is more stable against hydrolysis, but the thiol-maleimide reaction rate is significantly slower due to the protonation of the thiol group, reducing its nucleophilicity.

  • Alkaline pH (> 7.5): The rate of maleimide hydrolysis increases significantly, leading to the formation of a non-reactive maleamic acid derivative. Additionally, at higher pH, the reaction with primary amines (e.g., lysine (B10760008) residues) can become a competing side reaction, reducing the specificity of the conjugation.

Table 2: Stability Profile of the Maleimide Group of this compound

ParameterConditionStability Consideration
Storage of Solid -20°C, desiccated, protected from light[3][9]Stable for at least 12-24 months.[3][9]
Aqueous Solution pH 6.5 - 7.5Optimal for conjugation; minimizes hydrolysis.[7]
< 6.5Increased stability, but slower thiol reaction.
> 7.5Increased rate of hydrolysis.
Temperature 4°C vs. Room TemperatureLower temperatures slow down the rate of hydrolysis.
Light Exposure Should be protected from light to prevent photobleaching.[3]
Stability of the Thioether Bond

Once this compound is conjugated to a thiol-containing molecule, it forms a stable thioether bond. However, this bond can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation. Hydrolysis of the succinimide (B58015) ring of the conjugated product can increase its stability against this thiol exchange.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a microcentrifuge tube.

  • Solvent Addition: Add a precise volume of anhydrous DMSO or DMF to achieve a stock solution concentration of 1-10 mM.

  • Dissolution: Vortex the tube until the dye is completely dissolved.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture. It is recommended to use the stock solution within a few weeks of preparation.

General Protocol for Protein Labeling with this compound

This protocol provides a general workflow for the conjugation of this compound to a thiol-containing protein.

  • Protein Preparation:

    • Dissolve the protein in a degassed conjugation buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5. A typical protein concentration is 1-10 mg/mL.[6]

    • If the protein contains disulfide bonds, they must be reduced to generate free thiols. This can be achieved by incubating the protein with a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature. TCEP is often preferred as it does not need to be removed before the addition of the maleimide. If DTT (dithiothreitol) is used, it must be removed by dialysis or a desalting column prior to adding the dye.[6]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.[6]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye from the labeled protein using a desalting column (e.g., Sephadex G-25), dialysis, or tangential flow filtration.[9]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo Cy5.5 (approximately 675 nm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (1-10 mg/mL in Buffer pH 7.0-7.5) reduction Disulfide Reduction (optional) (e.g., with TCEP) protein_prep->reduction conjugation Conjugation Reaction (Add this compound) reduction->conjugation incubation Incubation (2h @ RT or O/N @ 4°C) conjugation->incubation purification Purification (e.g., Desalting Column) incubation->purification analysis Characterization (Degree of Labeling) purification->analysis

Caption: Experimental workflow for protein conjugation with this compound.

michael_addition cluster_reactants Reactants cluster_product Product sulfo_cy5_5 This compound thioether_bond Stable Thioether Bond (Sulfo Cy5.5-S-Protein) sulfo_cy5_5->thioether_bond Michael Addition (pH 6.5-7.5) protein_thiol Protein-SH protein_thiol->thioether_bond

Caption: Michael addition reaction between this compound and a protein thiol.

stability_factors cluster_factors Influencing Factors center_node This compound Stability in Aqueous Buffer ph pH of Buffer center_node->ph Hydrolysis temperature Temperature center_node->temperature Hydrolysis Rate light Light Exposure center_node->light Photobleaching thiol_presence Presence of Thiols (for conjugated form) center_node->thiol_presence Retro-Michael Reaction

References

Sulfo Cy5.5-Maleimide: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo Cy5.5-maleimide is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a powerful tool for the specific labeling of biomolecules. Its unique spectral properties and robust chemical reactivity make it an ideal candidate for a wide range of applications in research and drug development, from in vitro cellular imaging to in vivo tracking of therapeutic agents. This technical guide provides a comprehensive overview of the key features, advantages, and experimental considerations for utilizing this compound in your research endeavors.

Core Features and Advantages

The utility of this compound stems from a combination of its fluorescent core and its reactive maleimide (B117702) group. The sulfonated cyanine (B1664457) 5.5 dye provides the desirable optical properties, while the maleimide moiety allows for specific covalent attachment to thiol-containing molecules.

Key Advantages:

  • Near-Infrared (NIR) Fluorescence: Sulfo Cy5.5 emits fluorescence in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence. This leads to a significantly higher signal-to-noise ratio, enabling deeper tissue penetration and more sensitive detection in in vivo imaging studies.[1]

  • High Water Solubility: The presence of sulfo groups imparts excellent water solubility to the dye.[2][3] This is a critical advantage when working with sensitive biological samples, as it eliminates the need for organic co-solvents that can denature proteins or disrupt cellular membranes.

  • Thiol-Specific Reactivity: The maleimide group reacts specifically and efficiently with free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins and peptides.[4] This high selectivity allows for site-specific labeling, which is crucial for preserving the biological activity of the labeled molecule. The reaction proceeds rapidly under mild pH conditions (typically pH 6.5-7.5), forming a stable thioether bond.[4]

  • Bright and Photostable: Sulfo Cy5.5 is a bright and photostable fluorophore, meaning it resists photochemical degradation and provides a strong, lasting signal during imaging experiments.[4]

Quantitative Data

The optical and physical properties of this compound are summarized in the table below. These parameters are crucial for designing and optimizing fluorescence-based experiments.

PropertyValueReference(s)
Excitation Maximum (λex)~673 - 675 nm[2]
Emission Maximum (λem)~691 - 694 nm[2]
Molar Extinction Coefficient~211,000 - 235,000 M⁻¹cm⁻¹[2][5]
Fluorescence Quantum Yield~0.21[2]
SolubilityGood in water, DMSO, and DMF[3][5]
Reactive GroupMaleimide (reacts with thiols)[3][4]
Storage Conditions-20°C, protected from light[2][3][5]

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in a thiol-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (e.g., TCEP or DTT)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer with 150 mM NaCl, pH 7.2)

Procedure:

  • Disulfide Bond Reduction (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.

    • Dissolve the protein in the reaction buffer.

    • Add a 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature. TCEP does not need to be removed before the labeling step. If using DTT (dithiothreitol), it must be removed by a desalting column before adding the maleimide dye.

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove excess, unreacted dye by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for the dye).

In Vivo Imaging of Tumor Targeting with a Labeled Antibody

This protocol provides a general workflow for using a this compound labeled antibody for in vivo tumor imaging in a mouse model.

Materials:

  • This compound labeled antibody

  • Tumor-bearing mice

  • In vivo imaging system with appropriate NIR filters

  • Sterile PBS

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse.

  • Probe Administration: Inject the Sulfo Cy5.5-labeled antibody intravenously (e.g., via the tail vein). The optimal dose will need to be determined empirically but is typically in the nanomolar range per mouse.

  • Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) using an in vivo imaging system.

    • Use excitation and emission filters appropriate for Cy5.5 (e.g., excitation ~675 nm, emission ~700 nm long-pass).

  • Ex Vivo Analysis:

    • At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the dissected organs to confirm the biodistribution of the labeled antibody.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Protein-SH Protein-SH (Thiol Group) Conjugate Stable Thioether Bond (Protein-S-Sulfo Cy5.5) Protein-SH->Conjugate Michael Addition (pH 6.5-7.5) SulfoCy55_Maleimide This compound SulfoCy55_Maleimide->Conjugate

Caption: Mechanism of the thiol-maleimide conjugation reaction.

Antibody_Labeling_Workflow start Start: Antibody with Disulfide Bonds reduction 1. Disulfide Bond Reduction (e.g., with TCEP) start->reduction labeling 2. Incubation with This compound reduction->labeling purification 3. Purification (e.g., Desalting Column) labeling->purification characterization 4. Characterization (Degree of Labeling) purification->characterization end End: Purified Labeled Antibody characterization->end

Caption: Experimental workflow for antibody labeling.

EGFR_Signaling_Pathway cluster_cell Cancer Cell EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival EGF EGF Ligand or Labeled Antibody (e.g., Cetuximab-Sulfo Cy5.5) EGF->EGFR Binding & Activation

Caption: Simplified EGFR signaling pathway targeted by labeled antibodies.

ADC_Internalization_Workflow start Sulfo Cy5.5 Labeled ADC Administered binding 1. ADC Binds to Cell Surface Receptor start->binding internalization 2. Receptor-Mediated Endocytosis binding->internalization trafficking 3. Intracellular Trafficking (Endosomes) internalization->trafficking imaging Fluorescence Microscopy or Flow Cytometry to Track ADC Location internalization->imaging Track Internalization release 4. Lysosomal Degradation & Drug Release trafficking->release trafficking->imaging Monitor Trafficking

Caption: Workflow for tracking antibody-drug conjugate (ADC) internalization.

This compound is a versatile and powerful tool for researchers and drug development professionals. Its favorable spectral properties, high water solubility, and specific reactivity make it an excellent choice for a wide array of applications, particularly in the realm of in vivo imaging and targeted therapeutics. By understanding its core features and following optimized experimental protocols, researchers can effectively leverage this compound to gain deeper insights into complex biological processes and accelerate the development of novel diagnostics and therapies.

References

An In-depth Technical Guide to the Maleimide Reaction with Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a fundamental technique in modern biotechnology and pharmaceutical development. Among the diverse chemical strategies available, the reaction between a maleimide (B117702) and a thiol group from a cysteine residue is prominent due to its high selectivity, efficiency, and mild reaction conditions.[1] This technical guide provides a comprehensive overview of the maleimide-thiol reaction, covering its core chemistry, influencing factors, detailed experimental protocols, and critical applications in areas such as the development of targeted therapeutics.

The Core Chemistry: A Michael Addition Reaction

The reaction between a maleimide and a thiol proceeds through a Michael addition mechanism.[1][2] In this reaction, the thiol group (sulfhydryl group), acting as a nucleophile, attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This results in the formation of a stable, covalent thioether bond.[1][3] This reaction is highly chemoselective for thiols, especially within a specific pH range, making it ideal for the selective modification of cysteine residues in proteins and peptides.[1][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, which minimizes side reactions with other amino acid residues like lysine.[3][5]

G Mechanism of Maleimide-Thiol Reaction cluster_reactants Reactants cluster_product Product Maleimide Maleimide Thioether Stable Thioether Bond (Succinimide Thioether) Maleimide->Thioether Thiol Thiol (from Cysteine) R-SH Thiol->Thioether Nucleophilic Attack (Michael Addition)

Mechanism of the maleimide-thiol Michael addition reaction.

Key Parameters Influencing the Reaction

The success and specificity of the maleimide-thiol conjugation are critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate and minimize side reactions.

pH: The pH of the reaction buffer is arguably the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][3][4] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the competing reaction with amines is minimized.[1][4]

Temperature: The reaction can be carried out at room temperature (20-25°C) or at 4°C.[3] The reaction is faster at room temperature.[3] Lower temperatures can be used to slow down competing side reactions.[6]

Stoichiometry: The molar ratio of maleimide to thiol can significantly impact conjugation efficiency.[7] A 5- to 20-fold molar excess of the maleimide reagent is often used to drive the reaction to completion.[6][7] However, for larger molecules or nanoparticle conjugations, steric hindrance can be a factor, and optimizing the ratio is crucial.[7] For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.[7]

Reaction Time: Typical reaction times range from 1 to 4 hours at room temperature or overnight at 4°C.[3][6] The optimal time can vary depending on the specific reactants and their concentrations.[3]

ParameterRecommended ConditionExpected Efficiency
pH 6.5 - 7.5High
Temperature 4°C to 25°CReaction is faster at room temperature
Reaction Time 1 - 4 hoursVaries with reactants and concentrations
Maleimide:Thiol Molar Ratio 5:1 to 20:1High
Protein Concentration 1 - 10 mg/mL-

Table 1: General Reaction Conditions and Efficiency for Maleimide-Thiol Conjugation. Data compiled from multiple sources.[3][6][7][8][9]

BiomoleculeMaleimide:Thiol Molar RatioReaction Time (minutes)pHTemperatureConjugation Efficiency (%)
cRGDfK Peptide2:1307.0Room Temp.84 ± 4
11A4 Nanobody5:11207.4Room Temp.58 ± 12

Table 2: Representative Data on the Influence of Reactants on Conjugation Efficiency. Adapted from Martínez-Jothar et al., 2018.[9]

Potential Side Reactions and Stability Considerations

While the maleimide-thiol reaction is highly selective, several side reactions can occur, potentially leading to heterogeneous products or loss of reactivity.

Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[1][4] This hydrolysis opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[1][5] To minimize hydrolysis, it is recommended to work within the optimal pH range of 6.5-7.5 and to use freshly prepared maleimide solutions.[1][5]

Retro-Michael Reaction: The thioether bond formed can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[1][10] This can be a concern for the in vivo stability of bioconjugates.[5] Hydrolysis of the succinimide (B58015) ring in the conjugate can stabilize the linkage and prevent this reversal.[11][12][13]

Thiazine (B8601807) Rearrangement: When conjugating a molecule to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[2][7] This is more prominent at physiological or higher pH.[7][14] Performing the conjugation at a more acidic pH (e.g., pH 5.0) can help to minimize this side reaction by keeping the N-terminal amine protonated and less nucleophilic.[2][7]

G Potential Side Reactions of Maleimides Maleimide Maleimide Thiol_Addition Desired Thiol Addition (pH 6.5-7.5) Maleimide->Thiol_Addition Hydrolysis Hydrolysis (pH > 7.5) Maleimide->Hydrolysis Amine_Reaction Reaction with Amines (pH > 8.5) Maleimide->Amine_Reaction Thiazine_Rearrangement Thiazine Rearrangement (N-terminal Cysteine) Thiol_Addition->Thiazine_Rearrangement occurs post-conjugation

Overview of potential side reactions involving maleimides.

Detailed Experimental Protocol: Protein Labeling with a Maleimide Dye

The following is a general protocol for the labeling of a protein with a maleimide-functionalized molecule, such as a fluorescent dye. Optimization may be required for specific proteins and labels.[3][8]

Materials
  • Cysteine-containing protein or peptide

  • Maleimide-functionalized dye

  • Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[8]

  • Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)[8]

  • Anhydrous DMSO or DMF for dissolving the maleimide dye[8][9]

  • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)[7]

  • Purification column (e.g., size-exclusion chromatography)[7]

Procedure

Step 1: Protein Preparation and Reduction of Disulfide Bonds

  • Dissolve the protein in a degassed reaction buffer to a final concentration of 1-10 mg/mL.[3][8] Degassing is crucial to prevent the re-oxidation of thiols.[3][8]

  • If the protein contains disulfide bonds, they must be reduced to free the thiol groups for reaction with the maleimide.[3][8] Add a 10- to 100-fold molar excess of a reducing agent like TCEP to the protein solution.[3][8]

  • Incubate the mixture for 20-60 minutes at room temperature.[8]

Step 2: Preparation of the Maleimide Reagent

  • Prepare a stock solution of the maleimide-functionalized dye in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.[8][15] This solution should be prepared fresh.[1]

Step 3: Conjugation Reaction

  • Add the maleimide dye solution to the reduced protein solution. A 10- to 20-fold molar excess of the dye is a common starting point.[7][15]

  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly.[8][15]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7][15] Gentle mixing can be applied during this time.[7]

Step 4: Quenching the Reaction

  • To stop the reaction, add a small molecule thiol such as free cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[7]

Step 5: Purification of the Conjugate

  • Remove the excess unreacted dye and other small molecules by purification methods such as gel filtration (size-exclusion chromatography), dialysis, HPLC, or FPLC.[8][9]

Step 6: Characterization

  • Characterize the final conjugate to determine the degree of labeling using techniques like UV-Vis spectroscopy, mass spectrometry, or chromatography.[16]

G Experimental Workflow for Maleimide-Cysteine Conjugation Start Start Protein_Prep Protein Preparation (Dissolve in degassed buffer) Start->Protein_Prep Reduction Reduction of Disulfides (Add TCEP) Protein_Prep->Reduction Conjugation Conjugation Reaction (Mix protein and maleimide) Reduction->Conjugation Maleimide_Prep Maleimide Reagent Preparation (Dissolve in DMSO/DMF) Maleimide_Prep->Conjugation Quenching Quench Reaction (Add excess thiol) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Characterization Characterization (e.g., Mass Spec) Purification->Characterization End End Characterization->End

A typical experimental workflow for maleimide-thiol bioconjugation.

Applications in Drug Development and Research

The maleimide-thiol reaction is a powerful and versatile tool in bioconjugation and drug development.[1] Its high selectivity and efficiency under mild conditions make it invaluable for the precise modification of biomolecules.[1]

Antibody-Drug Conjugates (ADCs): A prominent application of maleimide-thiol chemistry is in the development of ADCs.[1][] ADCs are targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells.[1] This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.[1] The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody, often through engineered cysteine residues.[1][]

Protein Labeling: Maleimide-based probes are widely used for labeling proteins with fluorescent dyes, biotin, or other tags for various research applications, including cellular imaging, proteomics, and diagnostic assays.[3][18]

Peptide and Protein Cyclization: Bifunctional maleimides can be used to crosslink cysteine residues within a peptide or protein, creating cyclic structures with enhanced stability and biological activity.[6]

Studying Redox Signaling Pathways: Maleimide-based probes are valuable tools for studying redox signaling pathways, which involve the reversible oxidation of cysteine residues.[3] These probes selectively label reduced cysteine thiols, allowing for their detection and quantification.[3][18]

Conclusion

The maleimide reaction with cysteine residues is a cornerstone of bioconjugation chemistry, offering a robust and selective method for modifying proteins and other biomolecules. A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation. By following well-defined protocols and carefully controlling the reaction environment, researchers can leverage the maleimide-thiol reaction to create innovative and effective bioconjugates for a wide range of applications, from basic research to the development of next-generation therapeutics.[1]

References

Sulfo Cy5.5-Maleimide: An In-depth Technical Guide for Bioconjugation Beginners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource for utilizing Sulfo Cy5.5-maleimide in bioconjugation. It covers the fundamental properties of the dye, detailed experimental procedures for labeling biomolecules, and data presentation in a clear, accessible format. The inclusion of process diagrams and troubleshooting advice aims to equip both new and experienced users with the knowledge for successful conjugation.

Introduction to this compound

This compound is a water-soluble, near-infrared (NIR) fluorescent dye tailored for bioconjugation. The key to its utility lies in the maleimide (B117702) group, which exhibits high reactivity and specificity towards free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable covalent thioether bond.[1][2] The presence of sulfo groups on the cyanine (B1664457) dye backbone renders it highly water-soluble, an essential feature for labeling sensitive proteins in aqueous buffers without resorting to organic co-solvents.[3][4] Its fluorescence in the NIR spectrum is particularly advantageous for biological imaging applications, as it minimizes autofluorescence from tissues, leading to improved signal-to-noise ratios.[5]

Core Properties and Quantitative Data

Understanding the spectral and physical characteristics of this compound is critical for designing experiments and interpreting results. The data below is compiled for easy reference.

PropertyValue
Excitation Maximum (λex) ~673-675 nm[4][6]
Emission Maximum (λem) ~691-694 nm[4][6]
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹[5][7]
Fluorescence Quantum Yield (Φ) ~0.2-0.21[4]
Reactive Group Maleimide
Target Functional Group Sulfhydryl (-SH)
Solubility High in Water, DMSO, DMF[5][8]

Logical Relationship: The Thiol-Maleimide Reaction

The foundation of this compound chemistry is the specific and efficient covalent bonding between the maleimide moiety and a thiol group. This diagram illustrates this fundamental interaction.

Thiol_Maleimide_Reaction Thiol Biomolecule-SH (e.g., Cysteine residue) Conjugate Stable Thioether Bond (Biomolecule-S-Dye) Thiol->Conjugate reacts with Maleimide This compound Maleimide->Conjugate

Caption: Thiol-Maleimide Michael addition reaction.

Experimental Workflow: Antibody Conjugation

The process of labeling an antibody with this compound follows a logical sequence of steps, from antibody preparation to final conjugate characterization.

Antibody_Conjugation_Workflow start Start: Antibody in Thiol-Free Buffer (pH 7-7.5) reduction 1. Antibody Reduction (Optional) (e.g., with TCEP) start->reduction purification1 2. Remove Reducing Agent (Desalting Column) reduction->purification1 conjugation 4. Conjugation Reaction (Antibody + Dye) purification1->conjugation dye_prep 3. Prepare this compound (in DMSO or water) dye_prep->conjugation purification2 5. Purify Conjugate (Size Exclusion Chromatography) conjugation->purification2 characterization 6. Characterization (Spectrophotometry for DOL) purification2->characterization end End: Purified Labeled Antibody characterization->end

Caption: A typical workflow for antibody labeling.

Detailed Experimental Protocols

This section provides a detailed methodology for the conjugation of this compound to a typical IgG antibody.

Reagent Preparation
  • Antibody Solution: Prepare the antibody at a concentration of 2-10 mg/mL in a thiol-free buffer such as PBS (Phosphate-Buffered Saline) at pH 7.2-7.5.[9][10] Ensure the buffer is degassed to minimize oxidation of thiols.[11]

  • Reducing Agent (Optional): To expose sulfhydryl groups from disulfide bonds, a reducing agent may be needed. Prepare a fresh solution of TCEP (Tris(2-carboxyethyl)phosphine) at 10-50 mM in degassed buffer. TCEP is recommended over DTT as excess DTT must be removed prior to adding the maleimide.[10]

  • This compound Stock Solution: Immediately before use, allow the vial to equilibrate to room temperature. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL or in water if aqueous-soluble formulations are used.[8][11]

  • Purification Column: Equilibrate a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) with degassed PBS, pH 7.4, according to the manufacturer's instructions.[2][12]

Antibody Reduction (If Necessary)
  • Add the TCEP solution to the antibody solution to achieve a 10-20 fold molar excess.

  • Incubate for 30-60 minutes at room temperature.

  • Remove the excess TCEP using a desalting column equilibrated with degassed PBS, pH 7.2-7.5.[10]

Conjugation Reaction
  • To the reduced (or naturally thiol-containing) antibody solution, add the this compound stock solution. A final dye-to-antibody molar ratio of 10:1 to 20:1 is a good starting point for optimization.[10][13]

  • Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[11]

Purification of the Conjugate
  • Apply the reaction mixture to the equilibrated size-exclusion chromatography column.

  • Elute with PBS, pH 7.4. The first colored fraction to elute will be the high molecular weight antibody-dye conjugate. The subsequent colored fraction will be the smaller, unconjugated dye.[2][14]

  • Collect the antibody-dye conjugate fraction.

Characterization: Calculating Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated per antibody molecule. It is determined spectrophotometrically.[1][15]

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~675 nm (Aₘₐₓ).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

    • Correction Factor (CF₂₈₀): A₂₈₀ of dye / Aₘₐₓ of dye (For Sulfo-Cy5.5, this is ~0.11)[4]

    • Protein Concentration (M): [Protein] = (A₂₈₀ - (Aₘₐₓ * CF₂₈₀)) / ε_protein

      • (For a typical IgG, ε_protein is ~210,000 M⁻¹cm⁻¹)[16]

  • Calculate the dye concentration.

    • Dye Concentration (M): [Dye] = Aₘₐₓ / ε_dye

      • (For Sulfo Cy5.5, ε_dye is ~250,000 M⁻¹cm⁻¹)[5]

  • Calculate the Degree of Labeling.

    • DOL = [Dye] / [Protein]

    • An optimal DOL for antibodies is typically between 2 and 10.[6][16]

Application in Signaling Pathway Analysis

Labeled antibodies are instrumental in visualizing components of cellular signaling pathways. For instance, an antibody targeting a specific phosphorylated kinase could be labeled with Sulfo Cy5.5 and used in immunofluorescence microscopy to track its activation and localization within the cell.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds adaptor Adaptor Protein receptor->adaptor Recruits ras Ras adaptor->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) (Target for Labeled Ab) mek->erk Phosphorylates tf Transcription Factor erk->tf Activates nucleus Gene Expression tf->nucleus Translocates to Nucleus

Caption: MAPK/ERK signaling cascade visualization.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Degree of Labeling (DOL) Hydrolyzed Maleimide: The maleimide group is susceptible to hydrolysis, especially at pH > 7.5.Prepare the dye stock solution immediately before use. Maintain the reaction pH between 6.5 and 7.5.[9]
Insufficient Free Thiols: Disulfide bonds in the protein were not adequately reduced.Increase the concentration of the reducing agent (e.g., TCEP) or the incubation time. Ensure complete removal of the reducing agent before adding the dye.[9]
Interfering Substances: The buffer contains primary amines (e.g., Tris) or thiols.Use a non-amine, thiol-free buffer like PBS or HEPES for the conjugation reaction.[9][17]
Precipitation of Conjugate Over-labeling: A very high DOL can decrease the solubility of the protein.Reduce the dye-to-protein molar ratio in the conjugation reaction.[3]
Hydrophobic Dye Aggregation: Although "Sulfo" dyes are water-soluble, high concentrations can still aggregate.Ensure the dye is fully dissolved before adding it to the protein solution. Perform the reaction at the recommended protein concentration (2-10 mg/mL).
High Background Staining in Assays Unconjugated Free Dye: Incomplete removal of excess dye during purification.Optimize the size-exclusion chromatography step (e.g., use a longer column or a resin with the appropriate molecular weight cutoff). Perform dialysis with multiple buffer changes.[3][16]

References

A Technical Guide to the Excitation and Emission Spectra of Sulfo Cy5.5-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectral properties of Sulfo Cy5.5-maleimide, a water-soluble, far-red fluorescent dye. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent labeling techniques. This document details the quantitative spectral data, experimental protocols for spectral measurement and biomolecule conjugation, and visual workflows to illustrate these processes.

Core Properties of this compound

Sulfo-Cyanine5.5 is a near-infrared (NIR) fluorophore characterized by its high water solubility, a feature imparted by the presence of four sulfo groups.[1][2] This hydrophilicity makes it an excellent choice for labeling sensitive proteins, nanoparticles, and other biopolymers in aqueous environments without the need for organic co-solvents.[1][2][3][4] The maleimide (B117702) functional group provides reactivity towards thiol (sulfhydryl) groups, enabling the specific labeling of cysteine residues in proteins and peptides.[1][2][4][5] Its fluorescence in the far-red region of the spectrum is advantageous due to the low autofluorescence of biological specimens at these wavelengths.[5][6]

Quantitative Spectral Data

The spectral properties of this compound are summarized in the table below. Data has been compiled from various sources, and minor variations may exist between suppliers.

ParameterValueSource
Excitation Maximum (λex) 673 - 675 nm[1][2][3][4][7]
Emission Maximum (λem) 691 - 694 nm[1][2][3][4][7]
Molar Extinction Coefficient (ε) 190,000 - 235,000 M-1cm-1[1][4]
Fluorescence Quantum Yield (Φ) 0.21[2]
Correction Factor at 260 nm (CF260) 0.09[1][2]
Correction Factor at 280 nm (CF280) 0.11[1][2]
Spectrally Similar Dyes Alexa Fluor® 680, DyLight® 680, IRDye® 680[4]

Experimental Protocols

Protocol for Determining Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound using a fluorescence spectrophotometer.

A. Preparation of Stock and Working Solutions:

  • Dye Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound by dissolving it in an appropriate solvent such as water, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[1][2][8] Store this solution at -20°C, protected from light.[1][2]

  • Working Solution: Prepare a dilute working solution of the dye (e.g., in the micromolar to nanomolar range) in the buffer of interest (e.g., 0.05 M Tris-HCl, pH 7.9).[9] The final absorbance at the excitation maximum should typically be below 0.1 to avoid inner filter effects.

B. Instrument Setup:

  • Use a standard quartz cuvette (e.g., 10 x 10 mm path length) for all measurements.[9]

  • Turn on the fluorescence spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

C. Measurement of Excitation Spectrum:

  • Set the emission wavelength to the expected maximum (e.g., 694 nm).

  • Scan a range of excitation wavelengths (e.g., 550 nm to 690 nm).

  • Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).

D. Measurement of Emission Spectrum:

  • Set the excitation wavelength to the determined maximum (e.g., 675 nm).

  • Scan a range of emission wavelengths (e.g., 680 nm to 800 nm).[10]

  • Record the fluorescence intensity at each emission wavelength. The peak of this spectrum corresponds to the emission maximum (λem).

E. Data Analysis:

  • Correct the obtained spectra for instrument-specific factors (e.g., lamp intensity and detector response) if necessary.

  • Determine the peak maxima for both excitation and emission spectra.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Dye Stock Solution (1-10 mM in DMSO/Water) prep_work Prepare Dilute Working Solution (e.g., in Tris-HCl Buffer) prep_stock->prep_work ex_spec Measure Excitation Spectrum (Scan Ex, Fix Em at ~694 nm) prep_work->ex_spec em_spec Measure Emission Spectrum (Fix Ex at λex_max, Scan Em) ex_spec->em_spec Identify λex_max analysis Correct Spectra & Determine Excitation/Emission Maxima em_spec->analysis

Workflow for Determining Fluorescence Spectra.
Protocol for Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein via its cysteine residues.

A. Preparation of Protein and Dye:

  • Protein Solution: Dissolve the thiol-containing protein (e.g., antibody) in a degassed, amine-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[8] A typical protein concentration is 1-10 mg/mL.[8]

  • Reduction of Disulfides (if necessary): If the cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-60 minutes at room temperature.[2][8] Note: Avoid DTT or β-mercaptoethanol as they contain thiols and must be removed before adding the dye.

  • Dye Solution: Immediately before use, dissolve the this compound in a small amount of high-quality, anhydrous DMSO or DMF to create a 1-10 mg/mL stock solution.[8]

B. Conjugation Reaction:

  • Add the dissolved this compound solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is typically recommended.[8]

  • Mix thoroughly and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

C. Purification of the Conjugate:

  • Separate the labeled protein from unreacted dye and byproducts.

  • Common methods include size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or spin filtration.[11][12]

D. Characterization:

  • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for the dye).

G cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification & Analysis prep_protein Dissolve Protein in Thiol-Free Buffer (pH 7.0-7.5) reduce Reduce Disulfide Bonds (e.g., with TCEP), if needed prep_protein->reduce react Add Dye to Protein (10-20x excess) Incubate 2h (RT) or Overnight (4°C) reduce->react prep_dye Dissolve this compound in DMSO or DMF prep_dye->react purify Purify Conjugate via Size-Exclusion or Dialysis react->purify analyze Characterize Conjugate (Determine Degree of Labeling) purify->analyze

Workflow for Protein Labeling.

Thiol-Maleimide Conjugation Chemistry

The labeling reaction relies on the specific and efficient formation of a stable thioether bond between the maleimide group of the dye and the thiol (sulfhydryl) group of a cysteine residue. This Michael addition reaction is highly selective for thiols at a pH range of 6.5 to 7.5.[4]

G protein Protein-SH (Thiol Group) conjugate Stable Thioether Bond (Protein-S-Dye Conjugate) protein->conjugate pH 6.5-7.5 dye This compound dye->conjugate

Thiol-Maleimide Conjugation Reaction.

References

Sulfo Cy5.5-Maleimide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Sulfo Cy5.5-maleimide, a water-soluble, far-red fluorescent dye commonly utilized in bioconjugation. The information presented herein is intended to promote safe laboratory practices and ensure the integrity of experimental outcomes.

Introduction to this compound

This compound is a thiol-reactive fluorescent probe used to label proteins, peptides, and other molecules containing free sulfhydryl groups. Its high water solubility, a result of its sulfonate groups, makes it particularly suitable for labeling sensitive biomolecules in aqueous environments. The maleimide (B117702) group specifically reacts with thiols to form stable thioether bonds, a fundamental reaction in many biological assays, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Safety and Hazard Information

General Safety Precautions:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Handle with impervious gloves. Dispose of contaminated gloves properly after use.[1]

  • Body Protection: Wear appropriate laboratory clothing.

  • Respiratory Protection: Not generally required under normal use with adequate ventilation. If dust is generated, a dust mask may be used.[1]

  • Ventilation: Use in a well-ventilated area.[1]

First Aid Measures:

  • After inhalation: Move to fresh air. If any symptoms occur, seek medical attention.

  • After skin contact: Wash off with soap and plenty of water.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After swallowing: Rinse mouth with water. Seek medical advice if you feel unwell.

Quantitative Data Summary

The following table summarizes the key quantitative data for the handling and storage of this compound, compiled from various supplier specifications.

ParameterValueSource(s)
Storage Temperature -20°C[2][3][4][5][6]
Storage Conditions In the dark, Desiccate[2][3]
Shelf Life (from receipt) 12 to 24 months (when stored properly)[2][3]
Transportation Conditions Ambient temperature for up to 3 weeks[2][3]
Solubility Good in water, DMSO, and DMF[2][4][5][6]

Experimental Protocols

The following is a detailed protocol for the conjugation of this compound to proteins. This protocol is a compilation of best practices from multiple sources.

Materials:

  • This compound

  • Protein or other thiol-containing biomolecule

  • Degassed reaction buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5)

  • Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., gel filtration or spin column)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in a degassed reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of a reducing agent like TCEP. Incubate for 20-30 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed by dialysis before adding the maleimide dye.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1. This ratio may need to be optimized for specific proteins.

    • Gently mix the reaction solution and protect it from light.

    • Incubate at room temperature for 2 hours or overnight at 4°C.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or a spin desalting column.

    • Collect the fractions containing the labeled protein.

  • Storage of the Conjugate:

    • Store the purified conjugate at 2-8°C, protected from light, for short-term storage (up to one week).

    • For long-term storage, consider adding a stabilizing agent like BSA and a bacteriostatic agent like sodium azide, and store at -20°C or -80°C.

Visualizations

The following diagrams illustrate the key processes involved in the handling and use of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_use Usage cluster_cleanup Post-Reaction Receive Receive and Inspect This compound Store Store at -20°C In Dark and Desiccated Receive->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Reconstitute Reconstitute in Anhydrous DMSO/DMF Equilibrate->Reconstitute React Perform Labeling Reaction Reconstitute->React Purify Purify Conjugate React->Purify Waste Dispose of Waste (Follow Institutional Guidelines) Purify->Waste

Caption: Workflow for the safe handling of this compound.

Thiol_Maleimide_Reaction Thiol Protein-SH (Thiol Group) Thioether Protein-S-Sulfo Cy5.5 (Stable Thioether Bond) Thiol->Thioether + Maleimide This compound Maleimide->Thioether pH 7.0-7.5

Caption: Reaction of a thiol group with this compound.

References

Methodological & Application

Application Notes and Protocols: Sulfo Cy5.5-Maleimide Protein Labeling for Beginners

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide for the fluorescent labeling of proteins using Sulfo Cy5.5-maleimide. It is designed for individuals with a foundational understanding of protein chemistry who are new to bioconjugation techniques.

Introduction to this compound Labeling

This compound is a thiol-reactive fluorescent dye that is highly water-soluble.[1][2] This dye is ideal for labeling proteins and other biomolecules that contain free sulfhydryl groups, which are present in cysteine residues. The maleimide (B117702) group specifically and efficiently reacts with these sulfhydryl groups at a pH range of 6.5 to 7.5, forming a stable thioether bond.[3][4][5] This high specificity makes thiol-reactive dyes, like maleimides, excellent for site-specific modification of proteins.[6]

The Sulfo Cy5.5 fluorophore emits light in the far-red to near-infrared (NIR) spectrum, a region where biological specimens exhibit low autofluorescence.[7] This characteristic makes Sulfo Cy5.5 conjugates particularly well-suited for sensitive detection in applications like in vivo imaging. This dye is a water-soluble analog of Cy5® maleimide and is recommended for labeling proteins, including antibodies.[8]

Key Properties and Reaction Conditions

A successful labeling experiment relies on understanding the properties of the dye and the optimal reaction conditions.

Table 1: Properties of this compound

PropertyValueReference(s)
Reactive Group Maleimide[7]
Target Group Thiol (Sulfhydryl, -SH) on Cysteine Residues[7][9]
Excitation Maximum (λex) ~675 nm[4]
Emission Maximum (λem) ~694 nm[4]
Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹[7]
Solubility Water, DMSO, DMF[2][7]

Table 2: Recommended Reaction Conditions

ParameterRecommended ConditionRationale and NotesReference(s)
pH 6.5 - 7.5Ensures specific reaction with thiols. At pH > 7.5, reactivity with amines (e.g., lysine) can increase.[3][5]
Temperature Room temperature (20-25°C) or 4°CReaction is faster at room temperature.[5]
Reaction Time 1-2 hours at room temperature; overnight at 4°CMay require optimization based on the protein's reactivity.[5][10]
Maleimide:Protein Molar Ratio 10:1 to 20:1A starting point for optimization. Over-labeling can lead to fluorescence quenching and loss of protein function.[5][10][11]
Protein Concentration 1-10 mg/mLA general guideline; can be adjusted based on protein solubility and experimental scale.[5]

Experimental Workflow

The process of labeling a protein with this compound can be broken down into three main stages: preparation, reaction, and purification/analysis.

experimental_workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_purification Purification & Analysis Stage protein_prep 1. Protein Preparation (Buffer exchange, reduction of disulfides) dye_prep 2. Dye Preparation (Fresh stock solution) conjugation 3. Conjugation Reaction (Incubate protein and dye) dye_prep->conjugation purification 4. Purification (Remove excess dye) conjugation->purification analysis 5. Characterization (Calculate Degree of Labeling) purification->analysis

Caption: A streamlined workflow for protein labeling with this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for beginners. It is essential to adapt this protocol based on the specific protein being labeled.

Materials Required
  • Protein of interest (containing free cysteine residues)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or another amine-free and thiol-free buffer (e.g., HEPES) at pH 7.0-7.5.

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Solvent for Dye: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Purification System: Desalting column (e.g., Sephadex G-25) or dialysis equipment.

  • UV-Vis Spectrophotometer.

Procedure

Step 1: Protein Preparation

  • Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of a reducing agent like TCEP or DTT and incubate for 30-60 minutes at room temperature.[1][10]

  • Crucial Step: The reducing agent must be removed before adding the maleimide dye. This can be done using a desalting column or through dialysis against the Reaction Buffer.

Step 2: this compound Stock Solution Preparation

  • Immediately before starting the conjugation, prepare a 1-10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[12]

  • Vortex the solution until the dye is completely dissolved. Protect the stock solution from light.

Step 3: Conjugation Reaction

  • Calculate the required volume of the dye stock solution to achieve a 10-20 fold molar excess of dye to protein.

  • Slowly add the dye stock solution to the protein solution while gently stirring or vortexing. The volume of the added dye solution should ideally not exceed 10% of the total reaction volume to avoid protein precipitation.[13]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[10] The incubation should be done in the dark to prevent photobleaching of the dye.

Step 4: Purification of the Labeled Protein

  • It is essential to remove any unreacted dye to obtain accurate characterization and prevent interference in downstream applications.[14]

  • Use a desalting column or dialysis to separate the labeled protein from the free dye.[15][16] The labeled protein, being larger, will elute or be retained first, while the smaller dye molecules will be removed.

Step 5: Characterization of the Conjugate

  • The Degree of Labeling (DOL) , which is the average number of dye molecules per protein molecule, must be determined.[11][17] An ideal DOL is typically between 2 and 10 for antibodies, but the optimal value should be determined experimentally.[14]

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo Cy5.5 (~675 nm, A₆₇₅).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

    • Protein Conc. (M) = [A₂₈₀ - (A₆₇₅ × CF)] / ε_protein

      • Where CF is the correction factor (A₂₈₀/A_max for the dye, typically ~0.05 for Cy5 dyes) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[18]

  • Calculate the dye concentration:

    • Dye Conc. (M) = A₆₇₅ / ε_dye

      • Where ε_dye is the molar extinction coefficient of Sulfo Cy5.5 (~250,000 M⁻¹cm⁻¹).

  • Calculate the DOL:

    • DOL = Dye Conc. (M) / Protein Conc. (M) [19]

Application Example: Labeled Antibody for Cellular Imaging

Fluorescently labeled antibodies are powerful tools for tracking cellular targets. The following diagram illustrates the pathway of a labeled antibody binding to a cell surface receptor and its subsequent internalization.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell Ab Sulfo Cy5.5-Labeled Antibody Receptor Cell Surface Receptor Ab->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Degradation

Caption: A simplified pathway of labeled antibody internalization for cellular imaging.

Troubleshooting Guide

Table 3: Common Problems and Solutions in Protein Labeling

ProblemPossible Cause(s)Suggested Solution(s)Reference(s)
Low or No Labeling (Low DOL) - Insufficient free thiols (disulfide bonds present).- Maleimide dye was hydrolyzed/inactive.- pH of the reaction buffer was too low.- Ensure complete reduction of disulfide bonds and removal of the reducing agent.- Prepare a fresh stock solution of the maleimide dye just before use.- Verify the reaction buffer pH is between 6.5 and 7.5.[13][20]
Protein Precipitation - High concentration of organic solvent (DMSO/DMF).- Over-labeling leading to decreased solubility.- Keep the volume of the dye stock solution below 10% of the total reaction volume.- Reduce the maleimide:protein molar ratio in the reaction.[13]
Low Fluorescence Signal - Low DOL.- Over-labeling causing self-quenching of the fluorophore.- Increase the maleimide:protein molar ratio if DOL is too low.- Decrease the maleimide:protein molar ratio if DOL is too high.[13]
High Background Fluorescence - Incomplete removal of unreacted, free dye.- Repeat the purification step (desalting column or dialysis).[21]
Loss of Protein Activity - Labeling occurred at a functionally critical cysteine residue.- Over-labeling altered the protein's conformation.- Consider site-directed mutagenesis to move the cysteine to a less critical location.- Reduce the maleimide:protein molar ratio to decrease the DOL.[13]

References

Step-by-Step Guide to Antibody Conjugation with Sulfo Cy5.5-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent conjugation of Sulfo Cy5.5-maleimide to antibodies. Sulfo Cy5.5 is a bright, water-soluble, near-infrared (NIR) fluorescent dye, making it an excellent choice for labeling antibodies used in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. The maleimide (B117702) functional group specifically reacts with free sulfhydryl (thiol) groups on the antibody, primarily from reduced cysteine residues, forming a stable thioether bond. This protocol covers antibody preparation, the reduction of disulfide bonds, the conjugation reaction, purification of the conjugate, and determination of the degree of labeling.

Principle of the Reaction

The conjugation process is a two-step procedure. First, the disulfide bonds within the antibody's hinge region are partially reduced to generate free sulfhydryl groups. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which is advantageous as it does not need to be removed before the addition of the maleimide. Subsequently, the sulfhydryl-reactive this compound is added, and it covalently attaches to the newly formed thiol groups. The reaction is performed at a slightly acidic to neutral pH (6.5-7.5) to ensure the specific reaction between the maleimide and sulfhydryl groups.

Materials and Reagents

Reagent/MaterialSupplierPurpose
Antibody (e.g., IgG)User-providedProtein to be labeled
This compoundCommercial sourceFluorescent labeling reagent
Tris(2-carboxyethyl)phosphine (TCEP)Commercial sourceReducing agent
Anhydrous Dimethyl Sulfoxide (DMSO)Commercial sourceSolvent for dye
Phosphate-Buffered Saline (PBS), pH 7.2-7.4In-house or commercialReaction and storage buffer
Zeba™ Spin Desalting Columns, 7K MWCOCommercial sourcePurification of conjugate
Spectrophotometer (UV-Vis)Laboratory equipmentQuantification

Experimental Protocols

Antibody Preparation
  • Buffer Exchange: The antibody should be in an amine-free and sulfhydryl-free buffer, such as PBS, at a pH of 7.2-7.4.[1] If the antibody solution contains substances like Tris, glycine, or preservatives with free amines or thiols, they must be removed. This can be achieved using a desalting column or dialysis. The recommended antibody concentration is between 2-10 mg/mL for optimal labeling.[1][2][3]

  • Concentration Adjustment: If the antibody concentration is below 2 mg/mL, it should be concentrated using an appropriate centrifugal filter device.

Reduction of Antibody Disulfide Bonds
  • Prepare TCEP Solution: Prepare a 10 mM stock solution of TCEP in a conjugation buffer (e.g., PBS).

  • Reduction Reaction: Add a 10 to 20-fold molar excess of TCEP to the antibody solution.[1] For example, for an antibody at 5 mg/mL (approximately 33.3 µM), add TCEP to a final concentration of 333-666 µM.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[]

Conjugation of Antibody with this compound
  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction: Add the this compound stock solution to the reduced antibody solution. A 10 to 20-fold molar excess of the dye over the antibody is recommended as a starting point.[1][5] The optimal ratio may need to be determined empirically for each antibody.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

Purification of the Conjugate
  • Removal of Unreacted Dye: It is crucial to remove any unconjugated this compound. This is most conveniently achieved using a spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).[1]

  • Column Equilibration: Equilibrate the desalting column with PBS buffer according to the manufacturer's instructions.

  • Purification: Apply the conjugation reaction mixture to the equilibrated column and centrifuge to collect the purified antibody-dye conjugate.

Characterization of the Conjugate

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

  • Measure Absorbance: Dilute the purified conjugate in PBS and measure the absorbance at 280 nm (A₂₈₀) and 673 nm (A₆₇₃, the absorbance maximum for Sulfo Cy5.5).

  • Calculate Protein Concentration: The concentration of the antibody is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:

    Antibody Concentration (M) = [A₂₈₀ - (A₆₇₃ x CF₂₈₀)] / ε_protein

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A₆₇₃ is the absorbance of the conjugate at 673 nm.

    • CF₂₈₀ is the correction factor for Sulfo Cy5.5 at 280 nm (0.11).[6]

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).

  • Calculate Dye Concentration: The concentration of the Sulfo Cy5.5 dye is calculated as:

    Dye Concentration (M) = A₆₇₃ / ε_dye

    Where:

    • ε_dye is the molar extinction coefficient of Sulfo Cy5.5 at 673 nm (211,000 M⁻¹cm⁻¹).[6]

  • Calculate DOL:

    DOL = Dye Concentration (M) / Antibody Concentration (M)

    An optimal DOL for most antibodies is typically between 2 and 10.[2]

Quantitative Data Summary

ParameterRecommended ValueReference
Antibody Concentration 2-10 mg/mL[1][2][3]
TCEP to Antibody Molar Ratio 10-20:1[1]
This compound to Antibody Molar Ratio 10-20:1 (starting point)[1][5]
Optimal Degree of Labeling (DOL) 2-10[2]
Sulfo Cy5.5 Extinction Coefficient (ε_dye) 211,000 M⁻¹cm⁻¹ at 673 nm[6]
Sulfo Cy5.5 Correction Factor (CF₂₈₀) 0.11[6]
IgG Extinction Coefficient (ε_protein) ~210,000 M⁻¹cm⁻¹ at 280 nm

Storage of the Conjugate

For short-term storage, the purified antibody-dye conjugate can be stored at 4°C for up to one week, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C. Adding a carrier protein like BSA (5-10 mg/mL) can also help to prevent denaturation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange & Concentration) tcep_prep TCEP Reduction (30-60 min, RT) antibody_prep->tcep_prep conjugation_reaction Conjugation Reaction (1-2 hours, RT, protected from light) tcep_prep->conjugation_reaction dye_prep This compound Stock Solution (10 mM in DMSO) dye_prep->conjugation_reaction purification Purification (Spin Desalting Column) conjugation_reaction->purification characterization Characterization (Spectrophotometry & DOL Calculation) purification->characterization

Caption: Experimental workflow for antibody conjugation with this compound.

reaction_pathway cluster_antibody Antibody cluster_dye Dye cluster_conjugate Conjugate antibody Antibody with Disulfide Bond (S-S) reduced_antibody Reduced Antibody with Sulfhydryl Groups (SH) antibody->reduced_antibody + TCEP conjugate Antibody-Sulfo Cy5.5 Conjugate (Stable Thioether Bond) reduced_antibody->conjugate dye This compound dye->conjugate

Caption: Chemical reaction pathway of antibody conjugation with this compound.

References

Application Notes and Protocols for Sulfo Cy5.5-Maleimide Staining in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo Cy5.5-maleimide is a bright, far-red fluorescent dye that is highly water-soluble, making it an excellent choice for labeling proteins and other biomolecules in aqueous environments.[1][2] Its maleimide (B117702) functional group specifically and efficiently reacts with free sulfhydryl (thiol) groups on cysteine residues to form stable thioether bonds. This reactivity makes it a valuable tool for fluorescently labeling cell surface and intracellular proteins for analysis by flow cytometry. The far-red emission of Sulfo Cy5.5 minimizes autofluorescence from biological samples, leading to improved signal-to-noise ratios.[2]

These application notes provide detailed protocols for using this compound to stain cell surface and intracellular proteins for flow cytometric analysis.

Product Information

Table 1: Properties of this compound

PropertyValueReference
Excitation Maximum~673-675 nm[3][4]
Emission Maximum~691-694 nm[3][4]
Reactive GroupMaleimide[3]
ReactivityThiol (cysteine)[3]
SolubilityGood in water, DMSO, DMF[3]
StorageStore at -20°C in the dark, desiccated.[1]

Experimental Protocols

Protocol 1: Staining of Cell Surface Thiols

This protocol is designed for the direct labeling of available free thiol groups on the surface of living cells.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • FACS Buffer (PBS with 1-5% BSA or 2% FBS)

  • Cells in suspension (e.g., 1 x 10^6 cells/mL)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds.

  • (Optional) Fc receptor blocking solution

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution in anhydrous DMSO. For example, add 100 µL of DMSO to 1 µmol of the dye.

    • Vortex briefly to ensure the dye is fully dissolved.

    • Store unused stock solution in single-use aliquots at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold PBS by centrifugation at 300-400 x g for 5 minutes.

    • Resuspend the cell pellet in PBS to a concentration of 1-5 x 10^6 cells/mL.

    • (Optional) To increase the number of available thiols, disulfide bonds on the cell surface can be reduced. Incubate cells with 1-5 mM TCEP in PBS for 15-30 minutes at room temperature. Wash the cells twice with PBS to remove the TCEP. Proceed immediately to the staining step.

  • Staining:

    • (Optional) To prevent non-specific binding, incubate cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.[5]

    • Add the this compound stock solution to the cell suspension to achieve the desired final concentration. A starting concentration of 10-50 µM is recommended, but this should be optimized for your specific cell type and application.

    • Incubate for 30-60 minutes at room temperature or 4°C, protected from light. Incubation at 4°C can help to reduce internalization of the dye.

    • Wash the cells twice with 2 mL of cold FACS Buffer to remove any unbound dye. Centrifuge at 300-400 x g for 5 minutes between washes.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of FACS Buffer (e.g., 300-500 µL).

    • Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for Cy5.5 excitation and emission (e.g., 633 nm or 640 nm laser and a 690/50 nm bandpass filter).

Table 2: Recommended Starting Conditions for Cell Surface Staining

ParameterRecommended RangeNotes
Cell Density1-5 x 10^6 cells/mL
This compound Concentration10 - 50 µMTitration is recommended for optimal signal-to-noise.
Incubation Time30 - 60 minutes
Incubation Temperature4°C or Room Temperature4°C may reduce non-specific uptake.
Staining BufferPBS, pH 7.2-7.4
Wash BufferFACS Buffer (PBS + 1-5% BSA or 2% FBS)BSA or FBS helps to reduce non-specific binding.
Protocol 2: Staining of Intracellular Thiols

This protocol involves fixing and permeabilizing the cells to allow the this compound to access intracellular cysteine residues.

Materials:

  • All materials from Protocol 1

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)

Procedure:

  • Cell Surface Staining (Optional):

    • If you wish to co-stain for surface markers, perform this staining prior to fixation and permeabilization as described in standard flow cytometry protocols.

  • Fixation:

    • Wash cells once with PBS.

    • Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.

    • Wash the cells twice with 2 mL of PBS.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature. The choice of permeabilization agent may need to be optimized depending on the location of the target protein (cytoplasmic vs. nuclear).

  • Intracellular Staining:

    • Wash the cells once with Permeabilization Buffer.

    • Resuspend the permeabilized cells in 100 µL of Permeabilization Buffer.

    • Add the this compound stock solution to the cell suspension to the desired final concentration (a starting point of 20-100 µM is recommended).

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells twice with 2 mL of Permeabilization Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in FACS Buffer.

    • Analyze on a flow cytometer as described in Protocol 1.

Table 3: Recommended Starting Conditions for Intracellular Staining

ParameterRecommended RangeNotes
Cell Density1-5 x 10^6 cells/mL
Fixation4% Paraformaldehyde, 15-20 min, RT
Permeabilization0.1-0.5% Triton X-100 or Saponin, 10-15 min, RTTriton X-100 is harsher and suitable for nuclear targets. Saponin is milder.
This compound Concentration20 - 100 µMHigher concentrations may be needed to penetrate the cell.
Incubation Time30 - 60 minutes
Incubation TemperatureRoom Temperature
Staining and Wash BufferPermeabilization BufferTo maintain cell permeability.

Mandatory Visualizations

experimental_workflow cluster_surface Cell Surface Staining cluster_intracellular Intracellular Staining s_start Start with cell suspension s_wash1 Wash cells with PBS s_start->s_wash1 s_reduce Optional: Reduce disulfides with TCEP s_wash1->s_reduce s_wash2 Wash cells with PBS s_reduce->s_wash2 s_fc_block Optional: Fc Receptor Block s_wash2->s_fc_block s_stain Stain with this compound s_fc_block->s_stain s_wash3 Wash with FACS Buffer s_stain->s_wash3 s_analyze Analyze by Flow Cytometry s_wash3->s_analyze i_start Start with cell suspension i_surface_stain Optional: Cell surface marker staining i_start->i_surface_stain i_fix Fix cells (e.g., PFA) i_surface_stain->i_fix i_perm Permeabilize cells (e.g., Triton X-100) i_fix->i_perm i_stain Stain with this compound i_perm->i_stain i_wash Wash with Permeabilization Buffer i_stain->i_wash i_analyze Analyze by Flow Cytometry i_wash->i_analyze

Caption: Experimental workflows for cell surface and intracellular staining.

signaling_pathway cluster_stimulus Cellular Stimuli cluster_signaling Intracellular Signaling Cascade cluster_modification Cysteine Modification & Staining cluster_analysis Downstream Analysis stimulus Growth Factors, Cytokines, Oxidative Stress receptor Receptor Activation stimulus->receptor kinase_cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) receptor->kinase_cascade ros Generation of Reactive Oxygen Species (ROS) kinase_cascade->ros cys_ox Reversible Oxidation of Cysteine Thiol (-SOH, -S-S-) ros->cys_ox protein_cys Target Protein with Cysteine Residue (-SH) protein_cys->cys_ox ROS modifies thiol cy5_stain This compound Staining cys_ox->cy5_stain Maleimide reacts with reduced thiols flow_cytometry Flow Cytometry Analysis cy5_stain->flow_cytometry

Caption: Cysteine modifications in signaling pathways detected by flow cytometry.

Troubleshooting

Table 4: Common Issues and Solutions

IssuePossible CauseRecommended SolutionReference
High Background/Non-specific Staining Excess dye concentrationTitrate the this compound concentration to find the optimal balance between signal and background.
Insufficient washingIncrease the number of wash steps after staining.[]
Non-specific binding to Fc receptorsPre-incubate cells with an Fc receptor blocking solution.[5]
Hydrophobic interactionsInclude 1-5% BSA or serum in the staining and wash buffers.
Weak or No Signal Low abundance of free thiolsConsider a mild reduction step with TCEP to expose more thiol groups.
Insufficient dye concentration or incubation timeOptimize the staining concentration and incubation time.[7]
Dye degradationEnsure the this compound stock solution is fresh and has been stored correctly. Prepare fresh dilutions for each experiment.
Inefficient permeabilization (intracellular staining)Try a different permeabilization agent (e.g., Triton X-100 for nuclear targets).[8]
High Cell Death Cytotoxicity of the dyeReduce the dye concentration and/or incubation time. Perform staining at 4°C.
Harsh cell handlingHandle cells gently, avoid vigorous vortexing, and keep cells on ice when possible.[7]

References

Application Notes and Protocols: Sulfo Cy5.5-Maleimide in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo Cy5.5-maleimide is a water-soluble, near-infrared (NIR) fluorescent dye designed for the specific labeling of biomolecules containing free sulfhydryl groups.[1][2][3] Its maleimide (B117702) functional group reacts efficiently with thiols (such as those on cysteine residues in proteins) at a pH range of 6.5-7.5 to form a stable thioether bond.[2][4] The presence of sulfo groups enhances its hydrophilicity, making it an excellent choice for labeling sensitive proteins, antibodies, and peptides that may be compromised by organic co-solvents.[1][3]

The dye's spectral properties, with excitation and emission in the near-infrared spectrum, are highly advantageous for biological imaging.[2] This region minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio and deeper tissue penetration for in vivo imaging applications.[5] Sulfo Cy5.5 is spectrally similar to other dyes like Alexa Fluor® 680 and DyLight 680™.[2][4]

Properties of this compound

The key characteristics of this compound are summarized below. These properties are essential for designing labeling reactions and configuring imaging instrumentation.

PropertyValueReference(s)
Excitation Maximum (λex)673 - 675 nm[1][2]
Emission Maximum (λem)691 - 694 nm[1][2]
Molar Extinction Coefficient190,000 - 235,000 M⁻¹cm⁻¹[1][4]
Molecular Weight~1039 - 1139 g/mol (as potassium salt)[1][2][3]
Reactive GroupMaleimide[2]
Reactivity TargetThiols (Sulfhydryls, -SH)[2][4]
SolubilityGood in water, DMSO, DMF[1][2][3]
Storage ConditionsStore at -20°C, desiccated, and protected from light.[1][2][3]

Key Applications

  • Fluorescence Microscopy: Labeling of antibodies for immunofluorescence (IF) and immunohistochemistry (IHC).

  • Flow Cytometry: Conjugation to proteins for cell sorting and analysis.

  • In Vivo Imaging: Tracking labeled cells, proteins, or drug candidates in living organisms due to low tissue autofluorescence in the NIR range.[5]

  • Protein Labeling: Site-specific labeling of proteins and peptides at cysteine residues for biophysical studies.[3]

Chemical Reaction

The core of the labeling process is the reaction between the maleimide group of the dye and a thiol group on the target molecule. This reaction is highly specific and efficient at neutral to slightly acidic pH (6.5-7.5).[2][4]

cluster_reactants Reactants cluster_product Product Protein Protein-SH (Thiol Group) Conjugate Protein-S-Sulfo Cy5.5 (Stable Thioether Bond) Protein->Conjugate pH 6.5 - 7.5 Dye This compound Dye->Conjugate

Caption: Covalent bond formation between a thiol and this compound.

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol provides a general procedure for labeling antibodies. Optimization may be required based on the specific protein.

A. Materials Required:

  • This compound

  • Antibody or protein to be labeled (in an amine-free buffer like PBS)

  • Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.4

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).[6]

  • Anhydrous DMSO or DMF

B. Workflow Diagram

prep_protein 1. Prepare Protein Solution (2-10 mg/mL in PBS) reduce 2. Reduce Disulfides (Add 10-fold molar excess TCEP, incubate 30 min) prep_protein->reduce remove_reducer 3. Remove Excess Reducer (Desalting column) reduce->remove_reducer conjugate 5. Conjugation Reaction (Add 10-20 fold molar excess dye, incubate 2h RT) remove_reducer->conjugate prep_dye 4. Prepare Dye Stock (10 mM in DMSO) prep_dye->conjugate purify 6. Purify Conjugate (Desalting column to remove free dye) conjugate->purify characterize 7. Characterize (Measure Absorbance at 280 & 675 nm, calculate DOL) purify->characterize cluster_workflow Visualization of Receptor Signaling Ab Sulfo Cy5.5 Labeled Antibody Receptor Cell Surface Receptor Ab->Receptor Binds Pathway Downstream Signaling Pathway Receptor->Pathway Activates Cell Cell Membrane Response Cellular Response (e.g., Gene Expression) Pathway->Response

References

Protocol for In Vivo Imaging with Sulfo Cy5.5-Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing Sulfo Cy5.5-maleimide conjugates in preclinical in vivo imaging studies. Sulfo Cy5.5 is a water-soluble, near-infrared (NIR) fluorescent dye, making it an excellent choice for labeling proteins, peptides, and other thiol-containing biomolecules for in vivo applications.[1][2] Its emission in the NIR spectrum (around 694 nm) allows for deep tissue penetration and minimizes interference from background autofluorescence, leading to a high signal-to-noise ratio in living subjects.[1][3]

The maleimide (B117702) functional group specifically reacts with free sulfhydryl groups (thiols) on cysteine residues to form stable thioether bonds, enabling site-specific labeling of biomolecules.[4] This targeted conjugation is crucial for preserving the biological activity of the labeled molecule.

I. Properties of this compound

A summary of the key spectral and physical properties of this compound is presented in the table below.

PropertyValueReference
Excitation Maximum~675 nm[5]
Emission Maximum~694 nm[5]
Reactive GroupMaleimide (thiol-reactive)[2][4]
SolubilityWater-soluble[2]
Key AdvantagesHigh hydrophilicity, suitable for labeling sensitive proteins, minimal autofluorescence in the NIR range.[1][2]

II. Experimental Protocols

A. Protocol for Conjugation of this compound to a Protein

This protocol outlines the steps for labeling a protein with this compound. The molar ratio of dye to protein may need to be optimized for each specific protein to achieve the desired degree of labeling (DOL).[4]

1. Materials and Reagents:

  • This compound

  • Protein to be labeled (in an amine-free, thiol-free buffer)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Phosphate buffer with 5 mM EDTA, pH 7.0-7.5

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds

  • Purification column (e.g., Sephadex G-25)

2. Detailed Methodology:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[4][6]

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100x molar excess of TCEP to the protein solution.[4][6] Incubate at room temperature for 20-30 minutes.[4] Note: If using DTT, it must be removed by dialysis before adding the maleimide dye.[4]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[4]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A starting molar excess of 10-20 fold of dye to protein is recommended.[4]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[7]

    • Collect the fractions containing the fluorescently labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo Cy5.5).

    • Calculate the protein concentration and the concentration of the dye using their respective molar extinction coefficients.

    • The DOL is the molar ratio of the dye to the protein.

Conjugation_Workflow Figure 1: Workflow for Protein Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (2-10 mg/mL in pH 7.0-7.5 buffer) Optional_Reduction Optional: Reduce Disulfide Bonds (add 10-100x TCEP, incubate 20-30 min) Protein_Prep->Optional_Reduction Conjugation Mix Protein and Dye (10-20x molar excess of dye) Protein_Prep->Conjugation Dye_Prep Prepare this compound (10 mM stock in DMSO/DMF) Dye_Prep->Conjugation Optional_Reduction->Conjugation Incubation Incubate (2h at RT or overnight at 4°C, dark) Conjugation->Incubation Purification Purify Conjugate (Size-Exclusion Chromatography) Incubation->Purification Analysis Determine Degree of Labeling (DOL) (Spectrophotometry) Purification->Analysis

Figure 1: Workflow for Protein Conjugation
B. Protocol for In Vivo Imaging

This protocol provides a general workflow for in vivo fluorescence imaging in a mouse model. Specific parameters should be optimized for the particular animal model, targeting molecule, and imaging system.

1. Animal Models and Preparation:

  • Animal Model: Athymic nude mice (nu/nu) are recommended to minimize light scattering and absorption by fur.[4] If other strains are used, the fur in the imaging area should be removed.

  • Diet: An alfalfa-free diet can be provided to the animals for at least one week prior to imaging to reduce autofluorescence from the gastrointestinal tract.

2. Reagent Preparation and Administration:

  • Reagent: Dilute the Sulfo Cy5.5-labeled conjugate to the desired concentration in a sterile vehicle such as phosphate-buffered saline (PBS).

  • Administration: Intravenous (i.v.) injection via the tail vein is a common route of administration. Recommended injection volumes for a 25g mouse are typically 50-125 µl, with a maximum of 200 µl. A starting dose of 50 µg for a labeled antibody can be used for initial studies.

3. In Vivo Imaging Procedure:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or an intraperitoneal injection of ketamine/xylazine).

  • Baseline Imaging: Acquire a baseline image of the animal before injecting the fluorescent probe to assess autofluorescence levels.

  • Probe Injection: Inject the prepared Sulfo Cy5.5 conjugate.

  • Image Acquisition:

    • Place the anesthetized animal in the in vivo imaging system.

    • Acquire images at various time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h, 72h) to determine the optimal imaging window.[8]

    • Use appropriate filter sets for Cy5.5 (e.g., Excitation: 615-665 nm, Emission: 695-770 nm).[9]

4. Ex Vivo Organ Analysis:

  • At the final imaging time point, euthanize the animal.

  • Perfuse with saline to remove blood from the organs.

  • Dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart) and image them ex vivo to confirm the biodistribution of the fluorescent probe.

InVivo_Workflow Figure 2: In Vivo Imaging Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Analysis Animal_Prep Animal Preparation (Nude mouse, optional alfalfa-free diet) Anesthesia Anesthetize Animal Animal_Prep->Anesthesia Reagent_Prep Prepare Sulfo Cy5.5 Conjugate (Dilute in sterile PBS) Injection Inject Conjugate (e.g., i.v.) Reagent_Prep->Injection Baseline Acquire Baseline Image Anesthesia->Baseline Baseline->Injection Dynamic_Imaging Acquire Images at Multiple Time Points Injection->Dynamic_Imaging Euthanasia Euthanize Animal Dynamic_Imaging->Euthanasia ExVivo Ex Vivo Organ Imaging Euthanasia->ExVivo Data_Analysis Analyze Biodistribution and Signal ExVivo->Data_Analysis NIR_Principle Figure 3: Principle of NIR Imaging cluster_light Light Source & Detection cluster_tissue Biological Tissue Excitation NIR Excitation Light (e.g., ~675 nm) Tissue Overlying Tissue (Low absorption and scattering in NIR) Excitation->Tissue Deep Penetration Detector NIR Detector Probe Sulfo Cy5.5 Conjugate in Target Tissue Probe->Tissue Emitted NIR Fluorescence (e.g., ~694 nm) Tissue->Detector High Signal-to-Background Tissue->Probe

References

Purifying Sulfo-Cy5.5 Maleimide Labeled Proteins and Antibodies: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the purification of proteins and antibodies covalently labeled with Sulfo-Cy5.5 maleimide (B117702). The removal of unconjugated "free" dye is a critical step to ensure high signal-to-noise ratios and accurate quantification in downstream applications such as fluorescence microscopy, flow cytometry, and in vivo imaging. This guide outlines three common and effective purification methods: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). Detailed protocols, quantitative performance comparisons, and troubleshooting guidance are provided for researchers, scientists, and drug development professionals to achieve highly pure and functional fluorescently labeled biomolecules.

Introduction

The conjugation of fluorescent dyes to proteins and antibodies is a fundamental technique in biomedical research and drug development. Sulfo-Cy5.5, a bright and photostable near-infrared (NIR) fluorescent dye, is frequently used for in vivo imaging due to its deep tissue penetration and minimal autofluorescence. The maleimide reactive group on Sulfo-Cy5.5 allows for specific and efficient covalent attachment to free sulfhydryl groups on proteins and antibodies, often targeting cysteine residues.

Following the labeling reaction, the resulting mixture contains the desired fluorescently labeled protein, as well as unreacted dye and potentially hydrolyzed, non-reactive dye. The presence of this free dye can lead to high background fluorescence, inaccurate determination of the degree of labeling, and misleading results in downstream assays. Therefore, a robust purification strategy is essential to remove unconjugated dye and obtain a highly pure preparation of the labeled protein.

This guide details three widely used purification techniques, each with its own advantages and considerations. The selection of the most appropriate method depends on factors such as the sample volume, protein concentration, desired purity, and available equipment.

Overview of Purification Methods

A successful purification strategy for fluorescently labeled proteins should effectively separate the larger protein-dye conjugate from the much smaller, unconjugated dye molecules. The three methods discussed here leverage differences in molecular size to achieve this separation.

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as the labeled antibody, are excluded from the pores of the chromatography resin and elute first, while smaller molecules, like the free dye, enter the pores and have a longer retention time. SEC is a reliable method for achieving high purity.[1]

  • Dialysis: This technique involves the use of a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows small molecules like unconjugated dye to pass through while retaining the larger labeled protein. Dialysis is a simple and cost-effective method, particularly suitable for larger sample volumes.[2]

  • Tangential Flow Filtration (TFF): TFF, also known as cross-flow filtration, is a rapid and scalable method for concentrating and purifying biomolecules. The sample solution flows parallel to the membrane surface, which prevents the build-up of molecules on the membrane and allows for efficient separation of the large labeled protein from the small free dye molecules that pass through the membrane pores. TFF is particularly advantageous for processing large volumes and for its speed.

Quantitative Performance Comparison

The choice of purification method can impact the final yield, purity, and concentration of the labeled protein. The following table summarizes typical performance metrics for each technique when purifying Sulfo-Cy5.5 labeled antibodies.

ParameterSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Protein Recovery >90%>95%91-100%[3]
Purity (Free Dye Removal) >99%>98%>99.5%
Processing Time 30-60 minutes12-48 hours1-4 hours
Sample Volume Range 0.1 - 5 mL1 - 100 mL10 mL - >1 L
Final Concentration DilutedDilutedConcentrated
Scalability ModerateLowHigh
Cost per Sample ModerateLowHigh (initial setup)

Experimental Protocols

This section provides detailed protocols for the purification of Sulfo-Cy5.5 maleimide-labeled proteins and antibodies using the three discussed methods.

Protein Labeling with Sulfo-Cy5.5 Maleimide

Prior to purification, the protein or antibody must be labeled with Sulfo-Cy5.5 maleimide. The following is a general protocol for this process.

Materials:

  • Protein or antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5, free of primary amines and thiols)

  • Sulfo-Cy5.5 maleimide

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (e.g., TCEP) if targeting disulfide bonds

  • Reaction tubes

  • Shaker or rotator

Protocol:

  • Prepare the Protein:

    • Dissolve the protein or antibody in the labeling buffer at a concentration of 1-10 mg/mL.

    • If the antibody's hinge-region cysteines are to be labeled, they may need to be reduced. Add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.

  • Prepare the Dye Solution:

    • Shortly before use, dissolve the Sulfo-Cy5.5 maleimide in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved Sulfo-Cy5.5 maleimide to the protein solution.

    • Mix gently and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Stop the Reaction (Optional):

    • The reaction can be stopped by adding a small molecule thiol such as 2-mercaptoethanol (B42355) or N-acetylcysteine to a final concentration of 10-20 mM to quench the unreacted maleimide.

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification Prepare Protein Prepare Protein Mix and Incubate Mix and Incubate Prepare Protein->Mix and Incubate Prepare Dye Prepare Dye Prepare Dye->Mix and Incubate Purify Labeled Protein Purify Labeled Protein Mix and Incubate->Purify Labeled Protein

Protein Labeling Workflow
Purification by Size Exclusion Chromatography (SEC)

This method is ideal for achieving high purity with small to medium sample volumes.

Materials:

  • SEC column (e.g., Sephadex G-25, Superdex 200, or equivalent)

  • Chromatography system (e.g., FPLC or HPLC) or gravity flow setup

  • Elution buffer (e.g., PBS, pH 7.4)

  • Fraction collector

Protocol:

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of elution buffer at the desired flow rate. For a typical antibody purification on a Superdex 200 Increase 10/300 GL column, a flow rate of 0.5-1.0 mL/min is common.

  • Sample Loading: Load the labeling reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the elution buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5). The labeled protein will elute in the initial, high molecular weight peak, while the free dye will elute in a later, low molecular weight peak.

  • Pooling and Concentration: Pool the fractions containing the purified labeled protein. If necessary, concentrate the pooled fractions using a centrifugal filter unit.

G Equilibrate Column Equilibrate Column Load Sample Load Sample Equilibrate Column->Load Sample Elute with Buffer Elute with Buffer Load Sample->Elute with Buffer Monitor Elution Monitor Elution Elute with Buffer->Monitor Elution Collect Fractions Collect Fractions Monitor Elution->Collect Fractions Labeled Protein Peak Pool and Concentrate Pool and Concentrate Collect Fractions->Pool and Concentrate

SEC Purification Workflow
Purification by Dialysis

This method is suitable for larger sample volumes and is cost-effective, though it requires longer processing times.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa for antibodies)

  • Large beaker or container

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

Protocol:

  • Prepare Dialysis Membrane: Pre-wet the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions.

  • Load Sample: Load the labeling reaction mixture into the dialysis tubing/cassette and seal securely.

  • Dialysis: Immerse the sealed tubing/cassette in a beaker containing at least 200-500 times the sample volume of cold (4°C) dialysis buffer.[2]

  • Stirring: Place the beaker on a magnetic stirrer and stir gently.

  • Buffer Changes: Dialyze for at least 4-6 hours, then change the dialysis buffer. Repeat the buffer change at least two more times over a period of 24-48 hours to ensure complete removal of the free dye.

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer, and transfer the purified labeled protein to a clean tube.

G Prepare Membrane Prepare Membrane Load Sample Load Sample Prepare Membrane->Load Sample Immerse in Buffer Immerse in Buffer Load Sample->Immerse in Buffer Stir and Dialyze Stir and Dialyze Immerse in Buffer->Stir and Dialyze Change Buffer Change Buffer Stir and Dialyze->Change Buffer After 4-6 hours Change Buffer->Stir and Dialyze Repeat 2-3 times Recover Sample Recover Sample Change Buffer->Recover Sample After final change

Dialysis Purification Workflow
Purification by Tangential Flow Filtration (TFF)

This method is ideal for rapid processing of large sample volumes and is highly scalable.

Materials:

  • TFF system with a pump and reservoir

  • TFF cassette or hollow fiber membrane with an appropriate MWCO (e.g., 30 kDa for antibodies)

  • Diafiltration buffer (e.g., PBS, pH 7.4)

Protocol:

  • System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Equilibrate the system and membrane by flushing with diafiltration buffer.

  • Sample Concentration (Optional): Load the labeling reaction mixture into the reservoir. Concentrate the sample to a smaller volume by running the system in concentration mode. This will reduce the amount of diafiltration buffer needed.

  • Diafiltration: Switch the system to diafiltration mode. Add diafiltration buffer to the reservoir at the same rate as the permeate is being removed to maintain a constant volume. Perform at least 5-7 diavolumes to ensure complete removal of the free dye.

  • Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume. Recover the purified and concentrated labeled protein from the system. A study on an integrated SPTFF-HPCMP process for monoclonal antibodies reported a step yield of 94% ± 3%.[4][5]

G System Setup System Setup Load Sample Load Sample System Setup->Load Sample Concentrate (Optional) Concentrate (Optional) Load Sample->Concentrate (Optional) Diafiltrate Diafiltrate Concentrate (Optional)->Diafiltrate Final Concentration Final Concentration Diafiltrate->Final Concentration Recover Product Recover Product Final Concentration->Recover Product

TFF Purification Workflow

Quality Control: Determining the Degree of Labeling (DOL)

After purification, it is crucial to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This is typically done using UV-Vis spectrophotometry.[6]

Protocol:

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy5.5 (~675 nm, A675).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A280 - (A675 x CF)] / ε_protein

    • CF is the correction factor for the dye at 280 nm (typically around 0.05 for Cy5.5 dyes).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

  • Calculate the DOL using the following formula:

    DOL = A675 / (ε_dye x Protein Concentration (M))

    • ε_dye is the molar extinction coefficient of Sulfo-Cy5.5 at ~675 nm (approximately 250,000 M⁻¹cm⁻¹).

An optimal DOL for most applications is between 2 and 8. A low DOL may result in a weak signal, while a high DOL can lead to fluorescence quenching and potentially affect the protein's biological activity.[]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Protein Recovery - Protein precipitation during labeling or purification. - Non-specific binding to the purification matrix. - Inefficient elution (SEC) or recovery from the membrane (Dialysis/TFF).- Optimize labeling conditions (e.g., lower dye-to-protein ratio). - Use a different purification matrix or pre-treat with a blocking agent. - Optimize elution buffer or recovery procedure.
Presence of Free Dye After Purification - Inefficient separation. - Column overloading (SEC). - Insufficient dialysis time or buffer changes. - Incomplete diafiltration (TFF).- Use a higher resolution SEC column or a lower flow rate. - Reduce the sample load on the SEC column. - Increase dialysis time and the number of buffer changes. - Increase the number of diavolumes in TFF.
Labeled Protein is Inactive - Over-labeling leading to conformational changes. - Harsh purification conditions (e.g., extreme pH).- Reduce the dye-to-protein ratio in the labeling reaction. - Ensure all buffers are at a physiological pH and avoid harsh chemicals.
Inconsistent DOL - Variability in the labeling reaction. - Inaccurate concentration measurements of protein or dye.- Precisely control reaction time, temperature, and stoichiometry. - Ensure accurate determination of protein and dye concentrations before labeling.

Conclusion

The purification of Sulfo-Cy5.5 maleimide-labeled proteins and antibodies is a critical step for obtaining high-quality reagents for a wide range of research and diagnostic applications. Size exclusion chromatography, dialysis, and tangential flow filtration are all effective methods for removing unconjugated dye. The choice of the optimal purification strategy will depend on the specific requirements of the experiment, including sample volume, desired purity, and available resources. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can consistently produce highly pure and functional fluorescently labeled proteins and antibodies for their downstream applications.

References

Site-Specific Protein Modification with Sulfo Cy5.5-Maleimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

I have successfully found the extinction coefficient for Sulfo-Cyanine5.5 maleimide (B117702), which is listed as 211,000 cm-1M-1 by one source and 190,000 cm-1M-1 by another. I will use both and cite them accordingly. I also have gathered extensive information on the protocols for protein labeling with maleimide dyes, including reaction conditions, purification, and calculation of the degree of labeling. The initial broader search provided sufficient detail to construct the application notes and protocols. I also have enough information to create the required Graphviz diagrams for the workflow and the chemical reaction. I will now proceed to generate the full response based on the information I have gathered. I don't need further search actions.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the site-specific modification of proteins using Sulfo Cy5.5-maleimide. This compound is a bright, water-soluble, near-infrared fluorescent dye ideal for labeling proteins and other biomolecules containing free sulfhydryl groups.[1] Its high water solubility makes it particularly suitable for labeling sensitive proteins that may be compromised by the presence of organic co-solvents.[1] The maleimide group exhibits high reactivity and selectivity towards the thiol group of cysteine residues within a specific pH range, enabling precise, site-specific labeling.[1]

Principle of Reaction

The site-specific modification of proteins with this compound is based on the covalent bond formation between the maleimide group of the dye and the sulfhydryl group (-SH) of a cysteine residue. This reaction, a Michael addition, proceeds efficiently at a neutral to slightly acidic pH (6.5-7.5) to form a stable thioether linkage.[1] At pH values above 7.5, the maleimide group may exhibit some reactivity towards primary amines, such as lysine (B10760008) residues, which could lead to non-specific labeling.

Below is a diagram illustrating the chemical reaction:

Caption: Thiol-Maleimide Reaction Chemistry.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound and the labeling reaction.

ParameterValueReference
Excitation Maximum (λex) 673 - 675 nm[1][2]
Emission Maximum (λem) 691 - 694 nm[1][2]
Molar Extinction Coefficient (ε) 190,000 - 211,000 M⁻¹cm⁻¹[1][2]
Quantum Yield (Φ) 0.21[2]
Recommended pH for Labeling 6.5 - 7.5[1]
Recommended Dye:Protein Molar Ratio 10:1 to 20:1

Experimental Protocols

The following diagram outlines the general workflow for protein labeling with this compound.

G A 1. Protein Preparation (Reduction of Disulfides if necessary) C 3. Labeling Reaction (Incubate protein and dye) A->C B 2. Dye Preparation (Dissolve in appropriate solvent) B->C D 4. Purification (Remove excess dye) C->D E 5. Characterization (Determine Degree of Labeling) D->E

Caption: Experimental Workflow for Protein Labeling.

1. Protein Preparation

  • Buffer Selection: It is crucial to use a buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS), HEPES, or MOPS. Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) or primary amines (e.g., Tris), as these can compete with the labeling reaction.

  • Reduction of Disulfide Bonds (if necessary): For proteins with intramolecular disulfide bonds that need to be labeled at the constituent cysteine residues, a reduction step is necessary.

    • Treat the protein with a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is recommended as it does not contain a free thiol and therefore does not need to be removed prior to the addition of the maleimide dye.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • If using a thiol-containing reducing agent like DTT, it must be removed by dialysis or gel filtration before adding the maleimide dye.

2. This compound Stock Solution Preparation

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the dye at a concentration of 1-10 mM in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Due to the sulfo groups, this compound has good water solubility, so water can also be used.[1]

  • The stock solution should be prepared fresh and protected from light.

3. Labeling Reaction

  • Add the this compound stock solution to the protein solution at a dye-to-protein molar ratio of 10:1 to 20:1. The optimal ratio may need to be determined empirically for each specific protein.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during the incubation can improve labeling efficiency.

4. Purification of the Labeled Protein

  • It is essential to remove the unreacted dye from the labeled protein. This can be achieved by:

    • Gel Filtration: Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.

    • Dialysis: Dialyze the reaction mixture against a large volume of the desired buffer. This method is effective but generally slower than gel filtration.

    • Spin Columns: For smaller sample volumes, spin columns can be a quick and efficient method for purification.

5. Determination of the Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of Sulfo Cy5.5 (approximately 675 nm, A₆₇₅).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Concentration of Dye (M) = A₆₇₅ / ε_dye]

    • Where ε_dye is the molar extinction coefficient of this compound (use the value from the supplier, typically around 190,000 - 211,000 M⁻¹cm⁻¹).[1][2]

  • Calculate the concentration of the protein. The absorbance of the dye at 280 nm must be accounted for.

    • Correction Factor (CF₂₈₀) = A₂₈₀ of free dye / A_max of free dye

    • Corrected A₂₈₀ = A₂₈₀ - (A₆₇₅ * CF₂₈₀)

    • [Concentration of Protein (M) = Corrected A₂₈₀ / ε_protein]

    • Where ε_protein is the molar extinction coefficient of the specific protein.

  • Calculate the Degree of Labeling:

    • DOL = [Concentration of Dye] / [Concentration of Protein]

Storage of Labeled Protein

Store the purified, labeled protein in a suitable buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage. It is advisable to add a cryoprotectant such as glycerol (B35011) to a final concentration of 50% for frozen storage to prevent damage from freeze-thaw cycles. Protect the labeled protein from light to avoid photobleaching.

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with Sulfo Cy5.5-maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo Cy5.5-maleimide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH range for the reaction between a maleimide (B117702) and a thiol (sulfhydryl) group is between 6.5 and 7.5.[1][2][3] This range ensures the specific and efficient formation of a stable thioether bond. At a pH above 7.5, the reactivity of the maleimide towards primary amines increases, and the maleimide group becomes more susceptible to hydrolysis, which deactivates it.[4][5][6]

Q2: My protein/antibody doesn't have a free thiol group. How can I label it with this compound?

If your protein lacks a free cysteine, you will need to introduce one. This can be achieved by:

  • Reducing existing disulfide bonds: Many proteins, especially antibodies, have disulfide bonds that stabilize their structure.[7][8] These can be reduced to free thiols using reducing agents like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[1][9]

  • Introducing thiol groups: You can modify primary amines (e.g., lysine (B10760008) residues) to introduce sulfhydryl groups using reagents like Traut's Reagent (2-iminothiolane) or SATA (N-succinimidyl S-acetylthioacetate).[4]

Q3: How should I store the this compound stock solution?

It is recommended to prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.[1][7][10] This stock solution should be aliquoted into single-use volumes and stored at -20°C, protected from light and moisture.[9][10][11] Avoid repeated freeze-thaw cycles as this can reduce the dye's activity.[9][11]

Q4: What is the recommended molar excess of dye to protein for the labeling reaction?

A common starting point is a 10 to 20-fold molar excess of the maleimide dye to the protein.[1][10] However, the optimal ratio is protein-specific and should be determined empirically.[10][11] Trying different molar ratios (e.g., 5:1, 10:1, 20:1) is advisable to find the best balance between labeling efficiency and the risk of over-labeling, which can affect protein function.[9][11]

Q5: How can I remove unreacted dye after the labeling reaction?

Unreacted this compound can be removed using size-based separation techniques such as:

  • Gel filtration chromatography (e.g., Sephadex G-25): This is a widely used and effective method.[9][12][13]

  • Dialysis: This is another common and effective purification method.[7]

  • Spin columns: These offer a quick and convenient way to purify the labeled protein.[12]

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency is a common issue in bioconjugation. The following guide provides potential causes and solutions to help you troubleshoot your experiments.

Potential Cause Recommended Solution
Inactive Maleimide Dye - Prepare fresh dye stock solutions in anhydrous DMSO or DMF.[1][7][10] - Store aliquoted dye solutions at -20°C, protected from light and moisture.[9][10][11] - Avoid repeated freeze-thaw cycles.[9][11] - Allow the dye vial to equilibrate to room temperature before opening to prevent moisture condensation.
Oxidation of Thiol Groups - Ensure disulfide bonds in your protein are fully reduced using a reducing agent like TCEP or DTT.[14] - Degas buffers to remove dissolved oxygen, which can promote thiol oxidation.[1][7] - Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze oxidation.[1]
Suboptimal Reaction pH - Maintain the reaction pH between 6.5 and 7.5 for optimal and specific labeling of thiols.[2][3] Buffers like PBS, Tris, or HEPES are suitable.[7][8] - Avoid pH values above 7.5, which can lead to maleimide hydrolysis and reaction with amines.[5]
Presence of Competing Thiols - If using DTT as a reducing agent, ensure it is completely removed before adding the maleimide dye, as it contains a free thiol that will compete with your protein for the dye.[9] TCEP is often preferred as it does not contain a thiol and does not need to be removed.[1] - Avoid using buffers that contain thiol compounds.[10]
Insufficient Protein Concentration - For optimal labeling, the protein concentration should ideally be between 2-10 mg/mL.[9][11] Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.[9][11]
Protein Precipitation - If the dye is dissolved in an organic solvent, add it gradually to the protein solution while gently mixing to avoid causing the protein to precipitate.[14]
Inaccessible Cysteine Residue - The cysteine residue you are targeting may not be solvent-exposed.[15] Consider labeling under partially denaturing conditions if maintaining the native protein structure is not critical for your downstream application.

Experimental Protocols

Protein Reduction with TCEP
  • Prepare Protein Solution: Dissolve your protein in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5.[7][8] A protein concentration of 2-10 mg/mL is recommended.[9][11]

  • Add TCEP: Add a 10-100 fold molar excess of TCEP to the protein solution.[1]

  • Incubate: Incubate the mixture at room temperature for 30-60 minutes.[1] The protein solution is now ready for labeling without the need to remove the TCEP.[1]

Labeling Reaction with this compound
  • Prepare Dye Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[9][10]

  • Combine Reagents: Add the desired molar excess (e.g., 10-20 fold) of the dye stock solution to the reduced protein solution.[1][10]

  • Incubate: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle mixing.[1] Protect the reaction from light.

  • Quench Reaction (Optional): To stop the reaction, you can add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[1]

  • Purification: Purify the labeled protein from unreacted dye and other reaction components using gel filtration, dialysis, or a spin column.[9][12][13]

Visualizations

Thiol-Maleimide Reaction

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Thiol) Labeled_Protein Protein-S-Sulfo Cy5.5 (Stable Thioether Bond) Protein_SH->Labeled_Protein pH 6.5-7.5 Sulfo_Cy5_5_Maleimide This compound Sulfo_Cy5_5_Maleimide->Labeled_Protein

Caption: Chemical reaction between a thiol group and a maleimide.

Experimental Workflow for Labeling

Labeling_Workflow Start Start: Protein with Disulfide Bonds Reduction 1. Reduce Disulfide Bonds (e.g., with TCEP) Start->Reduction Add_Dye 2. Add this compound Reduction->Add_Dye Incubate 3. Incubate (2h @ RT or O/N @ 4°C) Add_Dye->Incubate Purify 4. Purify Conjugate (e.g., Gel Filtration) Incubate->Purify End End: Purified Labeled Protein Purify->End

Caption: General workflow for labeling proteins with this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Labeling Efficiency? Check_Thiol Is free thiol available? Start->Check_Thiol Yes Check_Dye Is the dye active? Check_Thiol->Check_Dye Yes Solution_Reduce Solution: Reduce disulfide bonds with TCEP/DTT. Check_Thiol->Solution_Reduce No Check_pH Is the reaction pH 6.5-7.5? Check_Dye->Check_pH Yes Solution_Fresh_Dye Solution: Use fresh, properly stored dye. Check_Dye->Solution_Fresh_Dye No Check_Concentration Is protein concentration >2 mg/mL? Check_pH->Check_Concentration Yes Solution_Adjust_pH Solution: Adjust buffer pH. Check_pH->Solution_Adjust_pH No Solution_Concentrate Solution: Concentrate the protein. Check_Concentration->Solution_Concentrate No Success Labeling Efficiency Improved Check_Concentration->Success Yes Solution_Reduce->Success Solution_Fresh_Dye->Success Solution_Adjust_pH->Success Solution_Concentrate->Success

Caption: Decision tree for troubleshooting low labeling efficiency.

References

How to reduce non-specific binding of Sulfo Cy5.5-maleimide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Sulfo Cy5.5-maleimide conjugates in their experiments.

Troubleshooting Guides

High background fluorescence and non-specific binding can obscure your results. This guide provides a systematic approach to identifying and resolving the root causes of these issues.

Issue 1: High Background Signal Across the Entire Sample

This often indicates a problem with the labeling process or subsequent washing steps.

Troubleshooting Workflow:

A High Background Observed B Optimize Conjugate Concentration A->B C Enhance Washing Protocol B->C D Implement a Blocking Step C->D E Evaluate Results D->E F Problem Solved E->F Improved Signal-to-Noise G Consult Further Resources E->G Persistent High Background

Caption: Troubleshooting workflow for high background fluorescence.

Possible Causes & Solutions:

CauseRecommended Solution
Excessive Conjugate Concentration Perform a titration experiment to determine the optimal concentration of the this compound conjugate. Using too high a concentration is a common cause of non-specific binding.[1]
Inadequate Washing Increase the number and duration of wash steps after incubation with the conjugate.[2] Use a buffer containing a mild detergent, such as 0.05% Tween-20, to help remove unbound conjugate.[3]
Hydrophobic and Electrostatic Interactions Sulfo Cy5.5, like other cyanine (B1664457) dyes, can exhibit hydrophobicity, leading to non-specific binding.[4] The presence of four sulfo groups on Sulfo Cy5.5 aims to increase its hydrophilicity and reduce this effect.[5] However, residual hydrophobic interactions and electrostatic interactions with charged cellular components can still occur.[1]
Issue 2: Punctate or Speckled Background Staining

This can be caused by aggregated conjugates or issues with the sample preparation.

Troubleshooting Workflow:

A Punctate Background Observed B Check for Conjugate Aggregates A->B C Review Fixation/Permeabilization B->C D Evaluate Results C->D E Problem Solved D->E Clear, Specific Staining F Consult Further Resources D->F Aggregates or Artifacts Persist

Caption: Troubleshooting workflow for punctate background staining.

Possible Causes & Solutions:

CauseRecommended Solution
Conjugate Aggregation Centrifuge the this compound conjugate solution at high speed before use to pellet any aggregates that may have formed during storage.
Suboptimal Fixation/Permeabilization The choice of fixative and permeabilization agent can expose non-specific binding sites.[1] If using detergents like Triton X-100, ensure the concentration and incubation time are optimized, as harsh treatments can damage membranes and increase background.
Presence of Dead Cells Dead cells can non-specifically bind fluorescent dyes. Use a viability dye to exclude dead cells from your analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of non-specific binding with this compound conjugates?

A1: Non-specific binding of this compound conjugates is primarily driven by two types of interactions:

  • Hydrophobic Interactions: Cyanine dyes, including Cy5.5, can be hydrophobic and interact non-specifically with lipids and hydrophobic regions of proteins.[4] While the "Sulfo" modification adds sulfonate groups to increase water solubility and reduce hydrophobicity, some residual hydrophobic character may remain.[5]

  • Electrostatic Interactions: The negatively charged sulfonate groups on the Sulfo Cy5.5 dye can interact with positively charged molecules and surfaces within the cell or tissue, leading to non-specific binding.

Q2: How can I effectively block non-specific binding sites?

A2: Blocking is a crucial step to prevent the conjugate from binding to unintended sites. Common blocking agents include:

  • Bovine Serum Albumin (BSA): A 1-5% solution of BSA in your buffer is a widely used and effective blocking agent.[6] It is particularly recommended when working with phosphorylated proteins, as milk-based blockers can interfere.[6]

  • Non-Fat Dry Milk: A cost-effective alternative, typically used at a 1-5% concentration. However, it should be avoided when detecting phosphoproteins due to the presence of casein, a phosphoprotein.[6][7] It is also not suitable for use with avidin-biotin systems as milk contains biotin.[7]

  • Normal Serum: Using serum from the same species as your secondary antibody (if applicable) at a 5-10% concentration can be very effective.[8]

Q3: What is the role of Tween-20 in reducing non-specific binding?

A3: Tween-20 is a non-ionic detergent that helps to reduce non-specific binding in several ways:

  • It is included in wash buffers (typically at 0.05-0.1%) to help remove unbound and weakly bound conjugates.[3]

  • It can be included in the antibody/conjugate diluent to prevent aggregation and reduce background.

  • By disrupting weak hydrophobic interactions, Tween-20 helps to ensure that only specific, high-affinity binding remains.

Q4: Can the pH and salt concentration of my buffers affect non-specific binding?

A4: Yes, both pH and salt concentration can significantly impact non-specific binding.

  • pH: The pH of your buffer can alter the charge of both your conjugate and the cellular components. It is important to maintain a pH between 6.5 and 7.5 for the maleimide-thiol reaction to be efficient and specific.

  • Salt Concentration: Increasing the salt concentration (e.g., with NaCl) in your buffers can help to reduce electrostatic interactions by shielding charges, thereby decreasing non-specific binding.[9]

Q5: What is the optimal washing procedure to minimize background?

A5: A thorough washing protocol is critical for removing unbound conjugate and reducing background.

  • Number of Washes: Perform at least 3-5 washes after the conjugate incubation step.

  • Duration of Washes: Each wash should be for a minimum of 5 minutes with gentle agitation.[10]

  • Wash Buffer: Use a buffered saline solution (e.g., PBS or TBS) containing a mild detergent like 0.05% Tween-20.[11]

Experimental Protocols

Protocol 1: General Blocking with Bovine Serum Albumin (BSA)

This protocol is suitable for most applications to reduce non-specific binding.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA), Fraction V

  • 0.1% Tween-20 in PBS (PBST)

Procedure:

  • Prepare a 1% BSA blocking solution by dissolving 1 gram of BSA in 100 mL of PBST.

  • After your initial sample preparation (e.g., fixation and permeabilization), incubate the sample with the 1% BSA blocking solution for 30-60 minutes at room temperature.[10]

  • Proceed with your this compound conjugate incubation, preferably diluting the conjugate in the 1% BSA blocking solution.

  • After incubation, wash the sample 3-5 times with PBST for 5 minutes each with gentle agitation.[10]

Protocol 2: Enhanced Washing with Increased Stringency

This protocol is recommended when high background persists despite standard washing.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Tween-20

  • Sodium Chloride (NaCl)

Procedure:

  • Prepare a high-salt wash buffer: PBS containing 0.1% Tween-20 and 300 mM NaCl.

  • After incubation with the this compound conjugate, perform the following wash sequence:

    • Two washes with PBS + 0.1% Tween-20 for 5 minutes each.

    • Two washes with the high-salt wash buffer for 5 minutes each.

    • Two final washes with PBS + 0.1% Tween-20 for 5 minutes each to remove excess salt.

  • Proceed with your imaging.

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5%Single purified protein, good for phosphoprotein detection.[6]More expensive than milk, potential for cross-reactivity with some antibodies.[12]
Non-Fat Dry Milk 1-5%Inexpensive and readily available.[6]Contains phosphoproteins (casein) and biotin, which can interfere with certain assays.[7]
Normal Serum 5-10%Highly effective at blocking non-specific antibody binding.[8]Can be expensive, must match the species of the secondary antibody.
Fish Gelatin 0.1-0.5%Low cross-reactivity with mammalian antibodies.May not be as effective as BSA or milk in all situations.[13]
Polyethylene Glycol (PEG) 1%Protein-free, useful for assays where protein blockers are not suitable.Can be more expensive and may require more optimization.[13]

Visualizations

cluster_conjugation Conjugation & Staining cluster_binding Binding Events cluster_reduction Reduction Strategies A Thiol-Containing Target (e.g., Protein with Cysteine) C Labeled Conjugate A->C Maleimide-Thiol Reaction (pH 6.5-7.5) B This compound B->C D Specific Binding Site C->D E Non-Specific Binding Site (Hydrophobic/Charged Regions) C->E F Specific Signal (Desired) D->F G Background Noise (Undesired) E->G H Blocking Agents (BSA, Milk, Serum) H->E Blocks Sites I Optimized Washing (Tween-20, High Salt) I->G Removes Unbound Conjugate J Titrated Conjugate Concentration J->G Reduces Excess Conjugate

Caption: Logical relationship of non-specific binding and reduction strategies.

References

Optimizing Dye-to-Protein Ratios for Sulfo Cy5.5-Maleimide Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing conjugation experiments using Sulfo Cy5.5-maleimide. Find answers to common questions, detailed protocols, and troubleshooting advice to ensure efficient and reproducible labeling of your target proteins.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting dye-to-protein molar ratio for this compound?

A typical starting point for labeling proteins with maleimide (B117702) dyes is a 10:1 to 20:1 molar excess of the dye to the protein.[1][2] However, the ideal ratio is highly dependent on the specific protein and the number of available free sulfhydryl groups.[1] It is strongly recommended to perform small-scale optimization experiments with varying molar ratios (e.g., 5:1, 10:1, 20:1) to determine the best conditions for your specific molecule.[1]

Q2: What are the ideal buffer conditions for the labeling reaction?

The maleimide-thiol conjugation reaction is most efficient at a pH between 6.5 and 7.5.[1][3] Within this range, the thiol group is sufficiently reactive, while minimizing the competing hydrolysis of the maleimide group.[1] Buffers such as PBS, HEPES, or Tris at a pH of 7.0-7.5 are suitable.[4] It is crucial to avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) or primary amines (e.g., Tris) if the pH is above 7.5, as they will compete with the labeling reaction.[5]

Q3: My protein's cysteine residues are involved in disulfide bonds. What should I do?

Maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[1] Therefore, you must first reduce the disulfide bonds to free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose as it is effective and generally does not need to be removed before the conjugation step.[1][2] A 10-100 fold molar excess of TCEP can be used, followed by a 20-60 minute incubation at room temperature.[2][5]

Q4: How do I remove the unreacted this compound after the reaction?

Unreacted and hydrolyzed dye must be removed to ensure accurate determination of the degree of labeling and for the purity of the final conjugate.[6] Common methods for purification include:

  • Size-Exclusion Chromatography (SEC): Using desalting columns like Sephadex G-25 is a highly effective method.[1][6]

  • Ultrafiltration: Spin columns with an appropriate molecular weight cutoff (MWCO) can be used, especially for small-scale reactions.[7]

  • Dialysis: This method can also be used to remove excess dye.[2]

Q5: How do I determine the success of my labeling reaction?

The success of the conjugation is quantified by calculating the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.[2][8] This is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo Cy5.5 (approximately 675 nm).[3][9]

The formula for calculating the DOL is: DOL = (A_max * ε_prot) / ((A_280 - (A_max * CF)) * ε_dye)

Where:

  • A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_prot is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its A_max.

  • CF is the correction factor for the dye's absorbance at 280 nm.

For most antibodies, an optimal DOL is typically between 2 and 10.[10][11]

Experimental Protocols & Parameters

Key Reaction Parameters
ParameterRecommended ConditionNotes
Dye:Protein Molar Ratio Start with 10:1 to 20:1Optimization is crucial for each specific protein.[1][2]
pH 6.5 - 7.5Balances thiol reactivity and minimizes maleimide hydrolysis.[1][3]
Buffer PBS, HEPES, Tris (pH 7-7.5)Must be free of thiols and, at pH > 7.5, primary amines.[5]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[4]
Incubation Time 2 hours at room temperature or overnight at 4°CProtect the reaction from light.[1]
Temperature Room temperature or 4°CMore sensitive proteins may benefit from lower temperatures.[2]
Detailed Labeling Protocol
  • Protein Preparation:

    • Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[4][5]

    • If the protein has disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP.[2]

    • Incubate at room temperature for 30-60 minutes.[5]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of the dye in an anhydrous solvent like DMSO or DMF.[2] Unused stock solution can be stored at -20°C for up to a month, protected from light and moisture.[2]

  • Conjugation Reaction:

    • Add the calculated volume of the dye stock solution to the protein solution to achieve the desired molar ratio.

    • Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1] It is important to protect the reaction mixture from light.[1]

  • Purification:

    • Remove the unreacted dye using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis.[1][2][6]

    • Collect the purified protein-dye conjugate. The first colored band to elute from a size-exclusion column is typically the conjugate.[6]

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm and at the absorbance maximum of Sulfo Cy5.5.

    • Calculate the Degree of Labeling (DOL) using the formula provided in the FAQs.

Visual Guides

G cluster_prep Preparation cluster_react Reaction cluster_analysis Analysis & Storage p_prep Prepare Protein (1-10 mg/mL in pH 7.0-7.5 buffer) d_prep Prepare Dye Stock (10 mM in DMSO/DMF) mix Mix Dye and Protein (10:1 to 20:1 molar ratio) p_prep->mix d_prep->mix incubate Incubate (2h @ RT or O/N @ 4°C, dark) mix->incubate purify Purify Conjugate (e.g., SEC, Spin Column) incubate->purify dol Calculate DOL (A280 & Amax) purify->dol store Store Conjugate (-20°C, dark) dol->store G protein Protein-SH (Thiol Group) conjugate Stable Thioether Bond (Labeled Protein) protein->conjugate pH 6.5-7.5 dye This compound dye->conjugate G start Problem: Low Degree of Labeling q1 Was the protein reduced with TCEP if disulfide bonds were present? start->q1 s1 Solution: Reduce protein with TCEP prior to labeling. q1->s1 No q2 Was the reaction pH kept between 6.5-7.5? q1->q2 Yes a1_yes Yes a1_no No s2 Solution: Adjust buffer to pH 6.5-7.5 to prevent maleimide hydrolysis. q2->s2 No q3 Was the dye:protein molar ratio optimized? q2->q3 Yes a2_yes Yes a2_no No s3 Solution: Increase the molar excess of the dye. q3->s3 No end_node If issues persist, check for interfering substances in the buffer. q3->end_node Yes a3_yes Yes a3_no No

References

Effect of maleimide hydrolysis on Sulfo Cy5.5-maleimide labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common issues and questions regarding the use of Sulfo Cy5.5-maleimide for labeling proteins and other thiol-containing molecules. A primary focus is the impact of maleimide (B117702) hydrolysis on labeling efficiency and conjugate stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3] Within this range, the thiol group is sufficiently reactive, while the competing hydrolysis of the maleimide group is minimized.[2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1][3]

Q2: Why is my labeling efficiency with this compound low?

Low labeling efficiency can result from several factors:

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[1][4] Once hydrolyzed, it can no longer react with thiols. It is crucial to prepare fresh solutions of the maleimide dye immediately before use.[1]

  • Thiol Oxidation: Free sulfhydryl groups (-SH) on cysteine residues can oxidize to form disulfide bonds (S-S), which do not react with maleimides.[5]

  • Incorrect Buffers: Buffers containing primary amines (e.g., Tris) can compete with the thiol reaction at pH levels above 7.5.[1] Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) will directly compete for reaction with the maleimide.[3]

  • Suboptimal Molar Ratio: An insufficient molar excess of the maleimide dye over the thiol-containing molecule can lead to incomplete labeling.[2][6]

Q3: How does maleimide hydrolysis affect the reaction?

Maleimide hydrolysis is a competing reaction where the maleimide ring is opened by water, forming an unreactive maleamic acid.[1] This side reaction reduces the concentration of active maleimide available to react with the target thiols, thereby lowering the conjugation yield. The rate of hydrolysis is highly dependent on the pH of the solution.

Q4: How should I store and handle this compound?

For long-term storage, this compound should be stored at -20°C in the dark and protected from moisture (desiccated).[7][8][9][10] When preparing for an experiment, allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and used immediately.[11][12] Aqueous solutions of maleimides are not recommended for storage.[1][3]

Q5: My protein has disulfide bonds. What should I do before labeling?

If you intend to label cysteine residues that are part of a disulfide bond, you must first reduce the disulfide to free thiols.[2][5][13] Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent because it is effective over a broad pH range and, being a non-thiol reagent, does not need to be removed before adding the maleimide dye.[2][3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during this compound labeling experiments.

Problem: Low or No Fluorescence Signal from Labeled Protein

G start Start Troubleshooting: Low/No Fluorescence check_hydrolysis Was the maleimide dye solution prepared fresh? start->check_hydrolysis check_ph What was the pH of the reaction buffer? check_hydrolysis->check_ph Yes solution_hydrolysis Solution: Prepare fresh dye solution in anhydrous DMSO/DMF immediately before each use. check_hydrolysis->solution_hydrolysis No check_thiols Were free thiols available for reaction? check_ph->check_thiols pH 6.5-7.5 solution_ph Solution: Optimize pH to 6.5-7.5 to minimize hydrolysis and side reactions with amines. check_ph->solution_ph pH > 7.5 check_purification Was the purification method appropriate? check_thiols->check_purification Yes solution_thiols Solution: 1. Reduce disulfide bonds with TCEP. 2. Use degassed buffers to prevent re-oxidation. 3. Add EDTA to chelate metal ions. check_thiols->solution_thiols No / Unsure solution_ratio Problem Likely Molar Ratio: Increase the molar excess of This compound to protein. check_purification->solution_ratio Yes solution_purification Solution: Use size-exclusion chromatography (e.g., desalting column) to efficiently remove unreacted free dye. check_purification->solution_purification No

Data Presentation

Table 1: Effect of pH on Maleimide Reactivity and Stability
pH RangeReaction with Thiols (-SH)Reaction with Amines (-NH₂)Rate of Maleimide HydrolysisRecommendation
< 6.5SlowNegligibleVery SlowSuboptimal for labeling due to slow thiol reaction.[3]
6.5 - 7.5 Optimal Minimal Slow to Moderate Recommended range for specific and efficient thiol conjugation. [1][2][4]
> 7.5FastBecomes a significant competing reactionRapidly IncreasesNot recommended due to increased hydrolysis and loss of specificity.[1][4]
Table 2: Key Properties of this compound
PropertyValueReference(s)
Excitation Maximum~673 nm[7]
Emission Maximum~691 nm[14]
Extinction Coefficient~235,000 cm⁻¹M⁻¹[14]
SolubilityGood in Water, DMSO, DMF[7][9][10]
Reactive GroupMaleimide[9]
ReactivityThiol groups (Cysteine)[7][9]
Storage-20°C, in the dark, desiccated[7][8][9]

Experimental Protocols

Protocol 1: Standard Labeling of a Protein with this compound

This protocol provides a general procedure for conjugating this compound to a protein with available free thiols.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification & Analysis p1 1. Prepare Protein Solution (1-10 mg/mL in degassed PBS, pH 7.2-7.5) p2 2. (Optional) Reduce Disulfides Add TCEP (10-fold molar excess). Incubate 30-60 min at RT. p1->p2 p3 3. Prepare Fresh Dye Stock Dissolve this compound in anhydrous DMSO to 10 mM. p2->p3 r1 4. Add Dye to Protein Add dye stock for 10-20 fold molar excess over protein. p3->r1 r2 5. Incubate 1-2 hours at RT or overnight at 4°C, protected from light. r1->r2 f1 6. Purify Conjugate Remove unreacted dye using a desalting column (e.g., G-25). r2->f1 f2 7. Determine Degree of Labeling Measure absorbance at 280 nm and ~673 nm. f1->f2

Materials:

  • Thiol-containing protein

  • This compound

  • Reaction Buffer: Degassed Phosphate Buffered Saline (PBS), pH 7.2-7.5. Include 1-5 mM EDTA to prevent thiol oxidation.[3]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • (Optional) TCEP hydrochloride

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve your protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[5][13] Ensure the buffer has been thoroughly degassed.

  • (Optional) Reduce Disulfide Bonds: If your protein contains disulfide bonds that need to be labeled, add a 10- to 100-fold molar excess of TCEP.[5][13] Incubate for 30-60 minutes at room temperature.

  • Prepare Dye Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2][12]

  • Conjugation Reaction: While gently stirring, add the dye stock solution to the protein solution to achieve a 10- to 20-fold molar excess of dye to protein.[2][11] The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2][5] Protect the reaction mixture from light.

  • Purification: Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[2]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (~673 nm).

Signaling Pathway: Maleimide-Thiol Conjugation vs. Hydrolysis

This diagram illustrates the two competing reaction pathways for the maleimide group in an aqueous buffer.

G cluster_thiol Desired Reaction Pathway (pH 6.5-7.5) cluster_hydrolysis Side Reaction Pathway (Rate increases with pH) Maleimide This compound (Active) Conjugate Stable Thioether Conjugate Maleimide->Conjugate + Hydrolyzed Hydrolyzed Maleimide (Inactive Maleamic Acid) Maleimide->Hydrolyzed + Thiol Protein-SH (Free Thiol) Thiol->Conjugate Water H₂O Water->Hydrolyzed

References

Impact of different reducing agents on Sulfo Cy5.5-maleimide conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different reducing agents on Sulfo Cy5.5-maleimide conjugation.

Frequently Asked Questions (FAQs)

Q1: Why is a reducing agent necessary for this compound conjugation to proteins like antibodies?

In many proteins, particularly antibodies, cysteine residues exist as disulfide bonds (-S-S-), which are crucial for their structural integrity.[1] The maleimide (B117702) group of Sulfo Cy5.5 specifically reacts with free sulfhydryl (thiol) groups (-SH).[2][3] Since disulfide bonds are unreactive with maleimides, a reducing agent is required to cleave these bonds and expose the free thiol groups, making them available for conjugation.[1]

Q2: What are the key differences between TCEP and DTT as reducing agents for this conjugation?

Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are both effective at reducing disulfide bonds, but they have critical differences in the context of maleimide chemistry:

  • TCEP (Tris(2-carboxyethyl)phosphine): TCEP is a non-thiol-containing reducing agent.[1] This is a significant advantage as it does not compete with the protein's thiols for reaction with the maleimide dye.[1] While it is generally considered more compatible, some studies have shown that TCEP can still react with the maleimide group, potentially reducing labeling efficiency, though to a lesser extent than DTT.[1][4]

  • DTT (Dithiothreitol): DTT is a thiol-containing reducing agent.[1] Its own thiol groups will compete with the protein's newly exposed thiols to react with the this compound, which can significantly lower the conjugation efficiency.[1] Therefore, excess DTT must be removed after reduction and before the addition of the maleimide dye, typically through dialysis or gel filtration.[2][5]

Q3: What is the optimal pH for this compound conjugation?

The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1] Within this range, the reaction is highly selective for thiol groups. At a pH below 6.5, the reaction rate slows down. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis into a non-reactive maleamic acid, and the reaction with primary amines (like those on lysine (B10760008) residues) becomes more competitive, leading to non-specific labeling.[1]

Q4: Can the reducing agent be left in the reaction mixture during conjugation?

This depends on the reducing agent used. Excess DTT must be removed before adding the this compound to prevent it from reacting with the dye.[2][5] TCEP, being a non-thiol-based reducing agent, does not need to be removed before the conjugation step.[4] However, it's important to be aware that TCEP can still have some reactivity towards the maleimide.[1][4]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Labeling Efficiency Incomplete reduction of disulfide bonds.Increase the concentration of the reducing agent (a 10-100 fold molar excess of TCEP is often recommended) or extend the reduction incubation time (typically 20-30 minutes at room temperature).[2][3]
Presence of competing thiols from DTT.If using DTT, ensure its complete removal via dialysis or gel filtration before adding the this compound.[2][5]
Hydrolysis of the this compound.Prepare the dye stock solution immediately before use in anhydrous DMSO or DMF.[2][3] Avoid prolonged storage of aqueous solutions of the maleimide.
Re-oxidation of sulfhydryl groups.Degas buffers to remove oxygen.[2] The reduction and labeling reactions are best performed under an inert gas like nitrogen or argon.
Sub-optimal pH of the reaction buffer.Ensure the pH of the reaction buffer is maintained between 6.5 and 7.5.[1]
Protein Precipitation during Conjugation High concentration of organic solvent from the dye stock.Add the this compound stock solution dropwise to the protein solution while gently stirring to avoid localized high concentrations of the solvent.
The labeled protein is less soluble.Ensure the final storage buffer is appropriate for the specific protein. Adding stabilizing agents like BSA or glycerol (B35011) may be necessary for long-term storage.[2]
Non-specific Labeling Reaction with primary amines.Maintain the reaction pH at or below 7.5 to ensure selectivity for thiol groups.[1]
Inconsistent Results Variability in the number of free thiols.Quantify the number of free sulfhydryl groups before and after reduction using Ellman's reagent to ensure consistent starting material for each reaction.
Degradation of the maleimide dye.Store the this compound solid desiccated and protected from light at -20°C. Prepare stock solutions fresh for each experiment.[2]

Quantitative Data Summary

The choice of reducing agent significantly impacts the efficiency of maleimide conjugation. The following table summarizes a comparison between TCEP and DTT.

Reducing Agent Key Characteristic Impact on Maleimide Conjugation Efficiency Requirement for Removal
TCEP Non-thiol basedGenerally higher efficiency than DTT. One study reported 3.6 times greater labeling with a maleimide dye in the presence of TCEP compared to an equal concentration of DTT.[4]Not required, but can still have some reactivity with the maleimide.[1][4]
DTT Thiol-basedSignificantly reduces labeling efficiency due to competition for the maleimide dye.[1]Must be removed after reduction and before adding the maleimide dye.[2][5]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP

This protocol describes the reduction of disulfide bonds in a protein sample (e.g., an antibody) in preparation for conjugation with this compound.

  • Prepare the Protein Solution: Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[2]

  • Prepare TCEP Stock Solution: Prepare a 10 mM stock solution of TCEP in the degassed reaction buffer.

  • Reduction Reaction: Add a 10-100 fold molar excess of the TCEP stock solution to the protein solution.[2][3]

  • Incubation: Incubate the reaction mixture for 20-30 minutes at room temperature.[2] The solution is now ready for the addition of this compound.

Protocol 2: Conjugation of this compound to a Reduced Protein

This protocol should be performed immediately following the reduction step.

  • Prepare this compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Dissolve the dye in anhydrous DMSO or DMF to create a 1-10 mg/mL stock solution.[2]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution.[2][3]

  • Incubation: Mix thoroughly and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Purification: Remove the unreacted this compound from the labeled protein using gel filtration (e.g., Sephadex G-25), dialysis, or other suitable chromatography methods.[1]

  • Storage: Store the purified, labeled protein protected from light. For long-term storage, consider adding a stabilizing agent like BSA and storing at -20°C.[2]

Visualizations

experimental_workflow cluster_reduction Step 1: Reduction cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Protein Protein with Disulfide Bonds Reduced_Protein Reduced Protein with Free Thiols (-SH) Protein->Reduced_Protein Add TCEP (10-100x excess) 20-30 min @ RT TCEP TCEP Reducing Agent Conjugated_Protein Sulfo Cy5.5 Labeled Protein Reduced_Protein->Conjugated_Protein Add this compound (10-20x excess) 2h @ RT or O/N @ 4°C Sulfo_Cy5_5 This compound Purification Gel Filtration or Dialysis Conjugated_Protein->Purification Final_Product Purified Labeled Protein Purification->Final_Product Remove excess dye

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic Start Low Labeling Efficiency? Check_Reduction Incomplete Reduction? Start->Check_Reduction Yes Success Labeling Successful Start->Success No Check_DTT Used DTT? Check_Reduction->Check_DTT No Increase_TCEP Increase TCEP/incubation time Check_Reduction->Increase_TCEP Yes Check_Hydrolysis Maleimide Hydrolyzed? Check_DTT->Check_Hydrolysis No Remove_DTT Ensure complete DTT removal Check_DTT->Remove_DTT Yes Check_pH pH Optimal (6.5-7.5)? Check_Hydrolysis->Check_pH No Fresh_Dye Use freshly prepared dye Check_Hydrolysis->Fresh_Dye Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_pH->Success Yes Increase_TCEP->Check_DTT Remove_DTT->Check_Hydrolysis Fresh_Dye->Check_pH Adjust_pH->Success

Caption: Troubleshooting logic for low labeling efficiency.

References

Technical Support Center: Removal of Unconjugated Sulfo Cy5.5-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for removing unconjugated Sulfo Cy5.5-maleimide from a sample after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why must it be removed after conjugation?

This compound is a water-soluble, far-red fluorescent dye used to label proteins and other molecules containing free sulfhydryl groups (-SH), such as cysteine residues.[1][2] The maleimide (B117702) group reacts with the sulfhydryl group to form a stable thioether bond.[3][4] Due to the presence of sulfo groups, the dye is very hydrophilic, making it ideal for labeling sensitive proteins.[1][5]

After the labeling reaction, any unreacted, or "unconjugated," dye must be removed from the sample. Failure to remove this free dye can lead to significantly high background fluorescence, which lowers the signal-to-noise ratio and can interfere with the accuracy of downstream fluorescence-based assays.[6]

Q2: What are the primary methods for removing unconjugated this compound?

The most effective methods separate the large, dye-conjugated molecule from the small, unconjugated dye based on differences in molecular size.[7] The three most common techniques are:

  • Size Exclusion Chromatography (SEC) : Also known as gel filtration, this method uses a porous resin to separate molecules by size.[8][9] Larger molecules (the conjugate) pass through the column quickly, while smaller molecules (the free dye) enter the pores of the resin and elute later.[7] This is a widely used technique for removing unconjugated dyes.[6][10]

  • Dialysis : This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[11][12] The sample is placed inside the dialysis tubing or cassette, which retains the large conjugate while allowing the small, free dye molecules to diffuse out into a larger volume of buffer.[11][12]

  • Tangential Flow Filtration (TFF) : Also called cross-flow filtration, TFF is a rapid and efficient method for separating, concentrating, and purifying biomolecules.[13][14] The sample solution flows tangentially across a membrane surface, which prevents filter clogging.[14][15] Molecules larger than the membrane's MWCO are retained (retentate), while smaller molecules like the unconjugated dye pass through (permeate).[16] TFF is particularly useful for larger sample volumes.[15]

Q3: How do I choose the right purification method for my experiment?

The choice of method depends on factors such as sample volume, desired purity, available equipment, and processing time.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic volumeDiffusion across a semi-permeable membraneConvective transport across a semi-permeable membrane
Typical Sample Volume Microliters to millilitersMilliliters to LitersMilliliters to thousands of Liters
Speed Fast (minutes to hours)Slow (hours to days)Very Fast (minutes to hours)
Sample Dilution Can cause some dilutionIncreases sample volumeConcentrates the sample
Equipment Chromatography system, pre-packed columns, or spin columnsDialysis tubing/cassettes, beaker, stir plateTFF system (pump, reservoir, membrane cassette/hollow fiber)
Best For High-resolution separation, desalting, and removing small molecule impurities.[8][17]Buffer exchange and removal of small molecules from larger volumes without specialized equipment.[11][12]Processing large volumes, concentrating samples, and scalable bioprocessing applications.[15][16]

Q4: My background fluorescence is still high after purification. What could have gone wrong?

High background after purification can result from several factors:

  • Incomplete Removal : The purification step may not have been sufficient. For SEC, ensure the column size is adequate for the sample volume (typically up to 30% of the column volume for group separations) and that enough fractions are collected to separate the peaks.[8] For dialysis, ensure the buffer volume is large enough (at least 100x the sample volume) and changed several times over a sufficient period.

  • Sample Overload : Overloading an SEC column can lead to poor separation between the conjugate and the free dye.

  • Incorrect Membrane/Resin : Using a dialysis membrane with too large a MWCO or an SEC resin with an inappropriate fractionation range can result in the loss of your labeled protein or co-elution of the free dye.

  • Non-covalent Binding : The free dye may be non-covalently associating with your protein. This can sometimes be mitigated by including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in your purification buffer, if compatible with your protein and downstream application.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) / Gel Filtration

This protocol is suitable for purifying dye-protein conjugates using a pre-packed gravity column (e.g., Sephadex G-25).[18]

  • Column Preparation : Prepare the Sephadex G-25 column according to the manufacturer's instructions. This typically involves removing storage solutions and equilibrating the resin.

  • Equilibration : Equilibrate the column by washing it with at least two column volumes of your desired final buffer (e.g., PBS, pH 7.4).[17]

  • Sample Loading : Allow the equilibration buffer to drain until it reaches the top of the resin bed. Carefully load the reaction mixture containing the conjugate and free dye onto the center of the resin bed.[18]

  • Elution : As soon as the sample has entered the resin, gently add the elution buffer (PBS) to the top of the column.[18]

  • Fraction Collection : Begin collecting fractions immediately. The larger, labeled protein will elute first in the void volume, appearing as a colored band that moves quickly through the column. The smaller, unconjugated dye will move slower and elute in later fractions.

  • Analysis : Monitor the collected fractions by measuring the absorbance at 280 nm (for protein) and ~648 nm (for Sulfo Cy5.5 dye). Pool the fractions that contain the purified conjugate (positive for both 280 nm and 648 nm absorbance) and are free from the late-eluting unconjugated dye.

Protocol 2: Purification by Dialysis

This method is effective for buffer exchange and removing small molecules.[11]

  • Membrane Preparation : Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest but much larger than the dye (MW of Sulfo Cy5.5 is ~800-1100 Da). A 10 kDa MWCO is common for antibodies (~150 kDa). Prepare the membrane according to the manufacturer's protocol.

  • Sample Loading : Load your conjugation reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes.

  • Dialysis : Place the sealed tubing/cassette into a large beaker containing at least 100 times the sample volume of your desired buffer (e.g., 10 mL sample into 1 L of PBS).

  • Buffer Exchange : Stir the buffer gently on a magnetic stir plate at 4°C. Allow dialysis to proceed for at least 4 hours to overnight. For optimal removal, perform at least two to three buffer changes during this period.

  • Sample Recovery : Carefully remove the dialysis tubing/cassette from the buffer and recover your purified sample.

Protocol 3: Tangential Flow Filtration (TFF) / Diafiltration

TFF is an efficient method for simultaneous purification and concentration.[13][14]

  • System Setup : Assemble the TFF system with a membrane cassette or hollow fiber cartridge. Choose a membrane with an appropriate MWCO (e.g., 10 kDa or 30 kDa for an antibody).

  • Equilibration : Equilibrate the system by flushing it with your purification buffer.

  • Concentration (Optional) : Load the sample into the reservoir. Recirculate the sample through the system, allowing the permeate (containing buffer and free dye) to be removed while the retentate (containing the conjugate) is concentrated to a smaller volume.

  • Diafiltration (Purification) : Once the sample is concentrated, begin the diafiltration process. Add fresh purification buffer to the reservoir at the same rate that permeate is being removed. This "washes" the sample, continuously removing the small, unconjugated dye molecules into the permeate stream.[15][16] A common target is to exchange 5-10 diavolumes (e.g., for a 100 mL sample, adding and removing 500-1000 mL of buffer).

  • Final Concentration & Recovery : After diafiltration, stop adding buffer and concentrate the sample to the desired final volume. Recover the purified and concentrated conjugate from the system.

Visual Workflows

SEC_Workflow cluster_prep Preparation cluster_sep Separation & Collection cluster_result Result p1 Equilibrate SEC Column with Elution Buffer p2 Load Reaction Mixture (Conjugate + Free Dye) p1->p2 s1 Elute with Buffer p2->s1 s2 Collect Fractions s1->s2 f1 Early Fractions: Purified Conjugate s2->f1 Large molecules elute first f2 Late Fractions: Unconjugated Dye s2->f2 Small molecules elute last

Dialysis_Workflow dye dye beaker beaker dye->beaker Diffuses Out protein protein

TFF_Workflow reservoir Reservoir (Conjugate + Free Dye) pump Pump reservoir->pump Feed membrane TFF Membrane (e.g., 10 kDa MWCO) pump->membrane permeate Permeate (Buffer + Free Dye) membrane->permeate Flow Through retentate Retentate (Purified Conjugate) membrane->retentate Tangential Flow retentate->reservoir Recirculation

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo Cy5.5-maleimide versus Alexa Fluor 680 maleimide for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal near-infrared (NIR) fluorescent dye for protein labeling, the choice between Sulfo Cy5.5-maleimide and Alexa Fluor 680 maleimide (B117702) is a critical decision. Both dyes are engineered for high performance in the ~680 nm spectral region, offering excellent signal penetration through biological tissues and reduced autofluorescence. This guide provides an objective, data-driven comparison of their photophysical properties, labeling performance, and photostability to inform the selection process for applications such as in vivo imaging, flow cytometry, and microscopy.

The core of protein labeling with these reagents lies in the maleimide group, a thiol-reactive moiety that specifically and efficiently forms a stable thioether bond with sulfhydryl groups (-SH) found on cysteine residues within a protein. This targeted conjugation, typically performed at a neutral pH of 6.5-7.5, is a widely used strategy for creating fluorescently tagged proteins for a multitude of research applications.

Quantitative Performance Metrics

To facilitate a direct comparison, the key photophysical and chemical properties of this compound and Alexa Fluor 680 maleimide are summarized below. Brightness, a critical parameter for sensitivity, is a function of both the molar extinction coefficient (light absorption efficiency) and the fluorescence quantum yield (light emission efficiency).

PropertyThis compoundAlexa Fluor 680 maleimideReference
Excitation Maximum (Ex) ~673 - 675 nm~679 - 684 nm[1][2]
Emission Maximum (Em) ~691 - 694 nm~702 - 714 nm[1][2]
Molar Extinction Coefficient (ε) ~190,000 - 211,000 M⁻¹cm⁻¹~175,000 - 184,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.21~0.36[1][3]
Calculated Brightness (ε x Φ) ~39,900 - 44,310~63,000 - 66,240
Solubility Good in water, DMSO, DMFWater-soluble, typically dissolved in DMSO for stock[1]
Reactive Group Maleimide (Thiol-reactive)Maleimide (Thiol-reactive)
Target Residue Cysteine (-SH)Cysteine (-SH)

Performance Insights: Brightness, Photostability, and Quenching

Brightness: Based on the product of their extinction coefficients and quantum yields, Alexa Fluor 680 conjugates are significantly brighter than those of Sulfo Cy5.5.[3] This is primarily attributed to the higher fluorescence quantum yield of Alexa Fluor 680.[3] For applications requiring the detection of low-abundance targets, the superior brightness of Alexa Fluor 680 can be a distinct advantage.

Photostability: Photostability, or the dye's resistance to photobleaching upon exposure to excitation light, is crucial for imaging applications that require prolonged or repeated illumination. Comparative studies have shown that Alexa Fluor dyes as a class are generally more photostable than their Cy dye counterparts.[4] While a direct head-to-head comparison in one key study was noted as absent, another study demonstrated that Cy5.5 analogs show a clear dependence of photobleaching on the presence of oxygen.[5] Generally, Alexa Fluor 680 is reputed to have high photostability, a characteristic of the Alexa Fluor dye family.[6]

Self-Quenching: At high degrees of labeling (DOL), cyanine (B1664457) dyes like Cy5.5 can be prone to self-quenching, where dye molecules interact with each other on the protein surface, leading to a decrease in fluorescence.[4] This can result in a situation where increasing the number of dye molecules per protein does not proportionally increase the conjugate's brightness.[4] Alexa Fluor dyes, including Alexa Fluor 680, are reported to be less susceptible to this self-quenching effect, allowing for the preparation of highly labeled, yet still intensely fluorescent, protein conjugates.

Experimental Workflow and Protocols

The general workflow for labeling proteins with either this compound or Alexa Fluor 680 maleimide is outlined below. This process involves preparing the protein, reducing any existing disulfide bonds to free up cysteine residues, reacting the protein with the maleimide-activated dye, and purifying the final conjugate.

ProteinLabelingWorkflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis P_Prep Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 7.0-7.5) P_Reduce Reduce Disulfide Bonds (e.g., with TCEP for 30 min) P_Prep->P_Reduce P_Purify Remove Reducing Agent (e.g., desalting column) P_Reduce->P_Purify Reaction Conjugation Reaction (Add 10-20 fold molar excess of dye to protein. Incubate 2h at RT or overnight at 4°C, protected from light) P_Purify->Reaction D_Prep Prepare Dye Stock Solution (1-10 mM in anhydrous DMSO) D_Prep->Reaction C_Purify Purify Conjugate (e.g., size exclusion chromatography to remove free dye) Reaction->C_Purify Analysis Characterize Conjugate (Measure absorbance at 280 nm and ~680 nm to determine Degree of Labeling) C_Purify->Analysis

A generalized workflow for protein labeling with maleimide-activated dyes.
Detailed Experimental Protocol

This protocol provides a general guideline for labeling a protein with either this compound or Alexa Fluor 680 maleimide. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be empirically determined for each specific protein.

1. Preparation of Protein Solution:

  • Dissolve the protein to be labeled in a suitable, degassed, thiol-free buffer at a pH of 7.0-7.5. Buffers such as PBS, HEPES, or Tris are appropriate.

  • The protein concentration should typically be between 1-10 mg/mL.

2. Reduction of Disulfide Bonds (if necessary):

  • If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to make them available for labeling.

  • Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.

  • Incubate the reaction for approximately 20-30 minutes at room temperature.

  • Remove the excess reducing agent using a desalting column or spin column.

3. Preparation of Dye Stock Solution:

  • Allow the vial of maleimide dye to equilibrate to room temperature before opening.

  • Prepare a 1-10 mM stock solution of the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

4. Labeling Reaction:

  • While gently stirring the protein solution, add the dye stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1. It is advisable to test a few different ratios to find the optimal degree of labeling for your protein and application.

  • Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.

5. Purification of the Labeled Protein:

  • Separate the fluorescently labeled protein from the unreacted free dye. This is commonly achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.

6. Determination of the Degree of Labeling (DOL):

  • The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be calculated using spectrophotometry.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of the dye (A_max; ~675 nm for Sulfo Cy5.5 or ~680 nm for Alexa Fluor 680).

  • The concentration of the protein and the dye can be calculated using the Beer-Lambert law, and the DOL is the molar ratio of the dye to the protein. A correction factor for the dye's absorbance at 280 nm must be applied for accurate protein concentration determination.

Conclusion

Both this compound and Alexa Fluor 680 maleimide are high-performance, thiol-reactive dyes suitable for a wide range of protein labeling applications in the near-infrared spectrum.

Alexa Fluor 680 maleimide stands out for its superior brightness, driven by a higher quantum yield, and its reported higher photostability and lower propensity for self-quenching at high labeling densities. These characteristics make it an excellent choice for demanding applications that require high sensitivity and signal stability, such as single-molecule detection or quantitative imaging.

This compound remains a robust and widely used alternative. Its excellent water solubility, due to the presence of sulfo groups, can be advantageous for labeling proteins that are sensitive to organic co-solvents. While not as bright as Alexa Fluor 680, it provides strong NIR fluorescence and is a reliable performer for many standard applications.

The ultimate choice will depend on the specific requirements of the experiment, including the abundance of the target protein, the need for quantitative data, and the instrumentation available. For applications where maximizing signal and photostability are paramount, the experimental data suggests that Alexa Fluor 680 maleimide holds a performance advantage.

References

A Head-to-Head Comparison of Sulfo Cy5.5-Maleimide and Other Cyanine Dames for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for labeling biomolecules is a critical decision that directly impacts experimental outcomes. Among the near-infrared (NIR) dyes, cyanine (B1664457) dyes are a popular choice for applications requiring deep tissue penetration and low autofluorescence. This guide provides an objective, data-driven performance comparison of Sulfo Cy5.5-maleimide against other common cyanine dyes, focusing on key parameters for bioconjugation.

This compound is a water-soluble, far-red fluorescent dye that is frequently used for labeling proteins and other biomolecules containing free thiol groups.[1][2][3] Its sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling sensitive proteins in aqueous environments.[1][2][3] This guide will compare its performance characteristics, including spectral properties, photostability, and conjugate stability, with other spectrally similar maleimide-functionalized cyanine dyes such as Cy5-maleimide and the widely used Alexa Fluor 680-maleimide.

Quantitative Performance Comparison

The selection of a fluorescent dye is often a trade-off between various performance characteristics. The following tables summarize the key quantitative data for this compound and its common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Reference
This compound ~675~694~190,000 - 235,000~0.2 (in PBS)[1][4]
Cy5-maleimide ~649~670~250,000Not specified[5]
Alexa Fluor 680 C2 maleimide (B117702) ~679~702~184,0000.36 (in PBS)[6][7]

Table 1: Spectral and Photophysical Properties. This table provides a summary of the key spectral and photophysical properties of this compound and its alternatives. The molar extinction coefficient is an indicator of how well the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.

Dye ConjugateRelative PhotostabilityKey FindingsReference
Cy5.5 Conjugates ModerateGenerally less photostable than Alexa Fluor 680 conjugates. Photostability is influenced by the net charge of the dye, with lower net charge correlating with higher stability.[8]
Cy5 Conjugates LowerSignificantly less photostable than Alexa Fluor 647 (spectrally similar to Cy5). The thioether linkage from maleimide conjugation can further decrease photostability.[9][10]
Alexa Fluor 680 Conjugates HigherGenerally exhibits greater photostability compared to Cy5.5 conjugates under identical conditions.[8]

Table 2: Photostability Comparison. This table highlights the relative photostability of protein conjugates of the different dyes. Photostability is a critical factor for imaging applications that require prolonged or repeated exposure to light.

Experimental Protocols

Accurate and reproducible bioconjugation and subsequent analysis depend on well-defined experimental protocols. The following sections provide detailed methodologies for key experiments.

Thiol-Maleimide Conjugation Protocol

This protocol describes the general steps for labeling a protein with a maleimide-functionalized cyanine dye.

dot

Thiol_Maleimide_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein (2-10 mg/mL in thiol-free buffer, pH 7.0-7.5) Reduction Optional: Reduce Disulfides (e.g., with TCEP) Protein_Prep->Reduction Dye_Prep Prepare Dye (10 mM stock in DMSO or DMF) Conjugation Conjugation (Add dye to protein, 10-20:1 molar ratio) Dye_Prep->Conjugation Reduction->Conjugation Incubation Incubate (2h at RT or overnight at 4°C, protected from light) Conjugation->Incubation Purification Purify Conjugate (e.g., Gel Filtration, Dialysis) Incubation->Purification DOL Determine Degree of Labeling (DOL) Purification->DOL Storage Store Conjugate (-20°C or 4°C) DOL->Storage Serum_Stability_Protocol cluster_incubation Incubation cluster_analysis Analysis Incubate Incubate Labeled Antibody in Human Serum (37°C) Timepoints Collect Aliquots at Different Time Points Incubate->Timepoints SEC Size-Exclusion Chromatography (SEC) Timepoints->SEC SDS_PAGE SDS-PAGE (Fluorescence Scan) Timepoints->SDS_PAGE ELISA ELISA (Binding Activity) Timepoints->ELISA

References

A Researcher's Guide: Validating Sulfo Cy5.5-Maleimide Conjugation with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of protein-dye conjugates is critical for the accuracy and reproducibility of downstream applications, from cellular imaging to in vivo tracking of therapeutics. Sulfo Cy5.5-maleimide is a popular fluorescent dye used for labeling proteins at cysteine residues. This guide provides an objective comparison of mass spectrometry with other common techniques for validating this conjugation, supported by experimental data and detailed protocols.

Mass Spectrometry: The Gold Standard for Unambiguous Confirmation

Mass spectrometry (MS) stands out for its ability to provide an exact mass measurement of the protein-dye conjugate, offering unambiguous confirmation of successful labeling. It can also determine the heterogeneity of the sample, revealing the distribution of dye-to-protein ratios. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.

Quantitative Data Presentation

Mass spectrometry analysis allows for the precise determination of the number of dye molecules conjugated to a single protein. The table below illustrates typical data obtained from a MALDI-TOF MS analysis of a protein (e.g., a monoclonal antibody at ~150 kDa) before and after conjugation with this compound (MW ≈ 989 Da).

SampleObserved Mass (Da)Mass Shift (Da)Calculated Dye-to-Protein Ratio
Unconjugated Protein150,000-0
Conjugate Species 1150,9899891
Conjugate Species 2151,97819782
Conjugate Species 3152,96729673

This data indicates a heterogeneous mixture with proteins conjugated to one, two, or three dye molecules.

Comparison of Validation Techniques

While mass spectrometry provides the most detailed information, other techniques are also employed for validating protein-dye conjugation. Each method offers distinct advantages and disadvantages in terms of the information provided, throughput, cost, and complexity.

TechniquePrincipleInformation ProvidedProsCons
Mass Spectrometry (MALDI-TOF, LC-MS) Measures the mass-to-charge ratio of ionized molecules.Exact mass of conjugate, dye-to-protein ratio, heterogeneity.[1]High specificity and accuracy, provides detailed molecular information.[1]High instrument cost, complex sample preparation and data analysis.[1]
UV-Vis Spectrophotometry Measures absorbance at specific wavelengths.Average degree of labeling (DOL).[2][3][4][5][6]Rapid, simple, and inexpensive.Provides an average DOL, not information on heterogeneity; accuracy can be affected by the protein's extinction coefficient.[2]
SDS-PAGE Separates proteins based on molecular weight.Visual confirmation of a mass shift, estimation of conjugation efficiency.[7]Simple, widely available, and provides a qualitative assessment of conjugation.Low resolution, not quantitative, difficult to resolve small mass shifts.[8]
HPLC (Size-Exclusion, Reverse-Phase) Separates molecules based on size or hydrophobicity.Purity of the conjugate, separation of conjugated from unconjugated protein.High resolution and quantitative.[8]Can be time-consuming, potential for protein denaturation with reverse-phase.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of this compound conjugation.

This compound Conjugation to a Protein

This protocol outlines the basic steps for labeling a protein containing free cysteine residues with this compound.

  • Protein Preparation : Dissolve the protein in a suitable buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline with EDTA). If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Dye Preparation : Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to create a stock solution.

  • Conjugation Reaction : Add the dye solution to the protein solution at a specific molar ratio (e.g., 5:1 to 20:1 dye-to-protein). Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification : Remove the unconjugated dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Diagram of the this compound Conjugation Reaction

Sulfo_Cy5_5_Maleimide_Conjugation cluster_reactants Reactants cluster_product Product Protein Protein-SH Conjugate Protein-S-Sulfo Cy5.5 Protein->Conjugate + Dye This compound Dye->Conjugate

Caption: Covalent bond formation between a protein's thiol group and this compound.

Mass Spectrometry Analysis (MALDI-TOF)

This protocol provides a general workflow for analyzing a protein-dye conjugate using MALDI-TOF mass spectrometry.

  • Sample Preparation : Mix a small amount of the purified conjugate solution with a MALDI matrix solution (e.g., sinapinic acid in acetonitrile (B52724) and water with TFA).

  • Spotting : Spot the mixture onto a MALDI target plate and allow it to air dry, forming co-crystals of the sample and matrix.

  • Data Acquisition : Place the target plate into the MALDI-TOF mass spectrometer. A laser is fired at the sample spot, causing desorption and ionization. The time it takes for the ions to travel to the detector is measured to determine their mass-to-charge ratio.

  • Data Analysis : The resulting mass spectrum will show peaks corresponding to the unconjugated protein and the protein conjugated with one or more dye molecules. The mass difference between the peaks corresponds to the mass of the Sulfo Cy5.5 dye.

Experimental Workflow for Mass Spectrometry Validation

MS_Workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis Protein Protein Reaction Conjugation Reaction Protein->Reaction Dye This compound Dye->Reaction Purify Size-Exclusion Chromatography Reaction->Purify Purify Conjugate MS MALDI-TOF MS Purify->MS Analyze Purified Conjugate Data Mass Spectrum Analysis MS->Data Generate Data

Caption: Workflow for this compound conjugation and subsequent MS validation.

Conclusion

Validating the conjugation of this compound to a protein is a critical step in ensuring the quality and reliability of subsequent experiments. While techniques like UV-Vis spectrophotometry, SDS-PAGE, and HPLC provide valuable information, mass spectrometry offers the most definitive and detailed characterization of the conjugate. By providing exact mass measurements and revealing sample heterogeneity, mass spectrometry serves as an indispensable tool for researchers in the fields of biotechnology and drug development. The choice of validation method will ultimately depend on the specific requirements of the research, available resources, and the level of detail required.

References

A Comparative Guide to the Characterization of Sulfo-Cy5.5-Maleimide Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of fluorescently labeled antibodies is paramount for reliable and reproducible results in a multitude of applications, from in vitro assays to in vivo imaging. Sulfo-Cy5.5-maleimide is a popular near-infrared (NIR) dye for antibody conjugation due to its high water solubility and reactivity with thiol groups. This guide provides a comprehensive comparison of key characterization techniques for antibodies labeled with Sulfo-Cy5.5-maleimide and its common alternatives, supported by experimental data and detailed protocols.

Key Performance Metrics: Sulfo-Cy5.5 vs. Alternatives

The selection of a fluorescent dye for antibody conjugation significantly impacts the performance of the resulting conjugate. Key factors to consider include photostability, brightness (a function of extinction coefficient and quantum yield), and hydrophilicity, which can influence non-specific binding. Below is a comparative summary of Sulfo-Cy5.5 and spectrally similar alternatives.

FeatureSulfo-Cy5.5Alexa Fluor 680DyLight 680IRDye 800CW
Excitation Max (nm) ~675~679~692~774
Emission Max (nm) ~694~702~712~789
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~235,000~183,000Not readily available~240,000
Quantum Yield ~0.28~0.36Not readily available~0.12
Relative Photostability GoodExcellentExcellentExcellent
Hydrophilicity High (sulfonated)High (sulfonated)HighModerate
Tendency for Aggregation LowVery LowLowLow

Note: Molar extinction coefficient and quantum yield can vary depending on the conjugation partner and the solvent environment.

Studies have shown that while cyanine (B1664457) dyes like Cy5.5 are widely used, alternatives such as Alexa Fluor dyes can offer superior photostability and are less prone to the formation of dye aggregates on the antibody surface.[1][2] Dye aggregation can lead to fluorescence quenching, which diminishes the signal output.[1][2] For in vivo imaging, dyes like IRDye 800CW have demonstrated a reduced background and enhanced tumor-to-background ratios compared to Cy5.5.[3] The choice of dye can also impact the clearance and biodistribution of the antibody conjugate.[4][5]

Essential Characterization Techniques and Protocols

To ensure the quality and performance of a Sulfo-Cy5.5-maleimide labeled antibody, a series of characterization assays should be performed.

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or dye-to-protein ratio, is a critical parameter. A low DOL results in a weak signal, while an excessively high DOL can lead to fluorescence quenching and compromised antibody function.[6][7] The optimal DOL for most antibodies typically falls between 2 and 10.[6][8]

  • Sample Preparation: Purify the labeled antibody from any unbound dye using dialysis or gel filtration.[6]

  • Absorbance Measurement: Using a spectrophotometer, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of Sulfo-Cy5.5 (~675 nm, A_max). Dilute the sample if the absorbance reading is above 2.0.[6]

  • Calculation: Use the following formula to calculate the DOL:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • Dye Concentration (M) = A_max / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    Where:

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Sulfo-Cy5.5, this is approximately 0.11).[9]

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[6]

    • ε_dye is the molar extinction coefficient of Sulfo-Cy5.5 at its A_max (235,000 M⁻¹cm⁻¹).[9]

Assessment of Free Dye

It is crucial to quantify the amount of unconjugated dye in the final preparation, as free dye can lead to high background signals and inaccurate results.[1]

  • Sample Preparation: Prepare samples of the labeled antibody conjugate.

  • Electrophoresis: Run the samples on an SDS-polyacrylamide gel.

  • Imaging: Scan the gel using a fluorescence imaging system with appropriate excitation and emission filters for Sulfo-Cy5.5.

  • Quantification: The antibody-dye conjugate will appear as a high molecular weight band, while the free dye will be at a very low molecular weight.[1] The intensity of the free dye band can be compared to the intensity of the conjugate band to determine the molar percentage of free dye.[1]

Functional Activity Assays

Conjugation of a dye to an antibody can potentially alter its binding affinity and overall function.[10] Therefore, it is essential to perform functional assays to validate the performance of the labeled antibody.

  • Antigen Coating: Coat a microplate with the target antigen.

  • Blocking: Block non-specific binding sites.

  • Antibody Incubation: Add serial dilutions of the Sulfo-Cy5.5 labeled antibody and an unlabeled control antibody to the wells.

  • Detection: For the labeled antibody, directly measure the fluorescence in each well using a plate reader. For the unlabeled control, use a secondary antibody conjugated to an enzyme (e.g., HRP) followed by a substrate to generate a signal.

  • Analysis: Compare the binding curves of the labeled and unlabeled antibodies. A significant shift in the EC50 value for the labeled antibody indicates a potential loss of affinity.[10]

Visualization of Experimental Workflows

To better illustrate the characterization process, the following diagrams outline the key experimental workflows.

Antibody_Labeling_and_Purification cluster_0 Antibody Preparation cluster_1 Labeling Reaction cluster_2 Purification Ab Antibody Solution (Amine-free buffer) Reduce Reduction of Disulfides (e.g., with TCEP) Ab->Reduce Reaction Incubation (pH 7.0-7.5, RT, protected from light) Reduce->Reaction Thiolated Antibody Dye Sulfo-Cy5.5-Maleimide (in DMSO or water) Dye->Reaction Purify Removal of Excess Dye (Gel Filtration / Dialysis) Reaction->Purify Labeled Antibody + Free Dye Final Purified Labeled Antibody Purify->Final

Caption: Workflow for antibody labeling with Sulfo-Cy5.5-maleimide.

Characterization_Workflow cluster_spectro Spectroscopic Analysis cluster_purity Purity & Integrity cluster_function Functional Validation start Purified Labeled Antibody UV_Vis UV-Vis Spectrophotometry start->UV_Vis Fluor Fluorescence Spectroscopy start->Fluor SDS_PAGE SDS-PAGE start->SDS_PAGE HPLC Size-Exclusion HPLC start->HPLC ELISA ELISA start->ELISA Flow Flow Cytometry start->Flow DOL DOL UV_Vis->DOL Calculate DOL Spectra Spectra Fluor->Spectra Obtain Spectra Free_Dye Free_Dye SDS_PAGE->Free_Dye Assess Free Dye & Integrity Purity Purity HPLC->Purity Assess Purity & Aggregation Affinity Affinity ELISA->Affinity Determine Binding Affinity Specificity Specificity Flow->Specificity Confirm Specificity

Caption: Comprehensive characterization workflow for labeled antibodies.

Conclusion

The characterization of Sulfo-Cy5.5-maleimide labeled antibodies is a multi-faceted process that is essential for ensuring the quality and reliability of these critical research reagents. By systematically evaluating the degree of labeling, purity, and functional integrity, researchers can have greater confidence in their experimental outcomes. While Sulfo-Cy5.5 is a robust and widely used dye, a careful consideration of its performance characteristics in comparison to alternatives like Alexa Fluor and DyLight dyes is recommended to select the optimal reagent for a specific application. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals engaged in the development and application of fluorescently labeled antibodies.

References

Assessing Spectral Overlap: A Comparative Guide for Sulfo Cy5.5-Maleimide and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based assays, meticulous fluorophore selection is paramount to generating accurate and reproducible data. A critical aspect of this selection process is the assessment of spectral overlap between different fluorophores, particularly in multiplexing applications. This guide provides a comparative analysis of Sulfo Cy5.5-maleimide with other commonly used fluorophores in a similar spectral range, offering insights into their spectral characteristics and detailed protocols for quantifying potential spectral crosstalk.

Spectral Properties of this compound and Alternative Fluorophores

The degree of spectral overlap is primarily determined by the excitation and emission profiles of the chosen fluorophores. A significant overlap in these spectra can lead to two primary challenges: Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer between a donor and an acceptor fluorophore in close proximity, and bleed-through (or crosstalk), where the emission signal of one fluorophore is detected in the channel designated for another. The following table summarizes the key spectral properties of this compound and several alternative fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound673 - 675[1][2]691 - 694[1][2]
Alexa Fluor 647650[3][4][5]665 - 671[3][4][5]
IRDye 680RD680[6][7]694[6][7]
DyLight 650652[8][9][10]672[8][9][10]
CF 660R662[11][12]682[11][12]

Experimental Protocols for Assessing Spectral Overlap

To ensure the integrity of multiplexed fluorescence experiments, it is crucial to experimentally quantify the degree of spectral overlap. The two primary phenomena to assess are bleed-through and FRET.

Protocol 1: Quantification and Correction of Spectral Bleed-Through

Spectral bleed-through occurs when the emission of one fluorophore spills into the detection channel of another. This can be corrected for during image acquisition or post-acquisition analysis.

Objective: To quantify the percentage of signal from a donor fluorophore that is detected in the acceptor channel and apply a correction.

Materials:

  • Microscope with appropriate filter sets for each fluorophore.

  • Samples stained with each fluorophore individually (single-color controls).

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB).

Procedure:

  • Image Acquisition of Single-Color Controls:

    • For each fluorophore in your experiment, prepare a sample stained with only that fluorophore.

    • Acquire an image of each single-color control sample using all the filter sets that will be used in the multiplex experiment.

  • Quantification of Bleed-Through:

    • For each single-color control, measure the mean fluorescence intensity in its own channel (the primary channel) and in the other channels (the bleed-through channels).

    • The bleed-through coefficient is calculated as the ratio of the mean intensity in the bleed-through channel to the mean intensity in the primary channel.

  • Correction of Multiplexed Images:

    • Acquire images of your multiplexed sample.

    • Using image analysis software, subtract the calculated bleed-through from each channel. The corrected image is obtained by subtracting the bleed-through coefficient multiplied by the intensity of the bleed-through fluorophore's image from the image of the channel with the bleed-through.

Protocol 2: Assessing Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent energy transfer between a donor and an acceptor fluorophore. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's excitation spectra.

Objective: To determine the FRET efficiency between a donor-acceptor pair.

Materials:

  • Spectrofluorometer or a microscope equipped for FRET measurements (e.g., with appropriate filter sets and a sensitive detector).

  • Samples containing the donor fluorophore only.

  • Samples containing both the donor and acceptor fluorophores.

  • Software for spectral analysis.

Procedure:

  • Measure Donor Emission in the Absence of Acceptor:

    • Record the fluorescence emission spectrum of the donor-only sample upon excitation at the donor's excitation maximum.

  • Measure Donor Emission in the Presence of Acceptor:

    • Record the fluorescence emission spectrum of the donor-acceptor sample upon excitation at the donor's excitation maximum. A decrease in the donor's fluorescence intensity in the presence of the acceptor is indicative of FRET.

  • Measure Acceptor Emission upon Donor Excitation (Sensitized Emission):

    • In the donor-acceptor sample, excite at the donor's excitation maximum and measure the emission spectrum. The appearance of the acceptor's emission spectrum is a direct result of FRET.

  • Calculate FRET Efficiency (E):

    • FRET efficiency can be calculated using the following formula based on the donor fluorescence intensity:

      • E = 1 - (F_DA / F_D)

      • Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for selecting fluorophores and correcting for spectral overlap in a multiplex fluorescence imaging experiment.

experimental_workflow cluster_selection Fluorophore Selection cluster_assessment Spectral Overlap Assessment cluster_optimization Optimization & Correction cluster_analysis Data Analysis start Define Experimental Needs (e.g., number of targets) fluorophore_database Consult Fluorophore Database (Excitation/Emission Spectra) start->fluorophore_database spectral_viewer Use Spectral Viewer Tool fluorophore_database->spectral_viewer initial_selection Initial Fluorophore Selection (Minimize Spectral Overlap) spectral_viewer->initial_selection single_color_controls Prepare Single-Color Controls initial_selection->single_color_controls acquire_images Acquire Images/Spectra single_color_controls->acquire_images quantify_bleedthrough Quantify Bleed-Through acquire_images->quantify_bleedthrough assess_fret Assess FRET Potential acquire_images->assess_fret refine_selection Refine Fluorophore Combination quantify_bleedthrough->refine_selection assess_fret->refine_selection correction_algorithm Apply Bleed-Through Correction refine_selection->correction_algorithm final_experiment Perform Multiplex Experiment correction_algorithm->final_experiment analyze_data Analyze Corrected Data final_experiment->analyze_data end Final Results analyze_data->end

Workflow for assessing and correcting spectral overlap.

By following these guidelines and protocols, researchers can confidently select appropriate fluorophore combinations and correct for spectral overlap, leading to more reliable and accurate results in their fluorescence-based studies.

References

A Researcher's Guide to Confirming Site-Specific Labeling with Sulfo Cy5.5-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and verifiable labeling of biomolecules is paramount. This guide provides a comprehensive comparison of methods to confirm site-specific labeling of proteins with Sulfo Cy5.5-maleimide, a widely used thiol-reactive fluorescent dye. We will delve into the experimental protocols for various analytical techniques and compare their performance with alternative labeling chemistries, supported by experimental data.

This compound is a water-soluble, far-red fluorescent dye that specifically reacts with free sulfhydryl groups on cysteine residues, forming a stable thioether bond. This specificity is crucial for applications such as antibody-drug conjugates (ADCs), in vivo imaging, and fluorescence resonance energy transfer (FRET) studies, where the location and stoichiometry of the label are critical to the function of the conjugate. Confirmation of site-specific labeling is therefore an indispensable step in the development of such bioconjugates.

Key Analytical Techniques for Confirmation

Several analytical techniques can be employed to confirm the successful and site-specific labeling of a protein with this compound. The choice of method depends on the desired level of detail, the available instrumentation, and the specific characteristics of the protein conjugate.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming covalent modification of proteins. It can provide information on the degree of labeling (DOL), the site of labeling, and the homogeneity of the conjugate.

  • Intact Protein Analysis (LC-MS): This technique measures the molecular weight of the intact protein-dye conjugate. A successful labeling reaction will result in a mass shift corresponding to the molecular weight of the this compound. This method is excellent for determining the DOL and assessing the overall success of the conjugation.

  • Peptide Mapping (LC-MS/MS): For definitive confirmation of the labeling site, the protein conjugate is digested into smaller peptides using a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS. By identifying the modified peptide and pinpointing the mass shift on a specific cysteine residue, the exact location of the dye can be determined.

Hydrophobic Interaction Chromatography (HIC)

HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity. Since the attachment of a hydrophobic dye like Sulfo Cy5.5 increases the overall hydrophobicity of a protein, HIC is an excellent method for determining the drug-to-antibody ratio (DAR) in ADCs and for assessing the distribution of different labeled species. Proteins with a higher number of dye molecules will exhibit stronger retention on the HIC column.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. While not as precise as mass spectrometry, it provides a quick and visual confirmation of labeling. The labeled protein will exhibit a slight increase in molecular weight, which can sometimes be observed as a band shift on the gel. More importantly, the fluorescence of the Cy5.5 dye allows for in-gel fluorescence scanning, providing a direct visualization of the labeled protein and confirming that the dye is covalently attached.

Comparison of Confirmation Methods

Method Information Provided Advantages Disadvantages Typical Application
Intact Protein LC-MS Degree of Labeling (DOL), HeterogeneityHigh accuracy and resolution for DOL determination.Does not identify the specific labeling site.Routine quality control of protein conjugates.
Peptide Mapping LC-MS/MS Precise location of the label.Unambiguous identification of the conjugation site.Time-consuming and requires specialized equipment and expertise.In-depth characterization and validation of site-specificity.
Hydrophobic Interaction Chromatography (HIC) Distribution of labeled species (e.g., DAR).Non-denaturing, provides information on conjugate heterogeneity.May not be suitable for all proteins; method development can be required.Characterization of antibody-drug conjugates.
SDS-PAGE with Fluorescence Imaging Covalent attachment of the dye, approximate molecular weight shift.Simple, rapid, and provides direct visualization of the labeled protein.Low resolution for molecular weight changes; not quantitative for DOL.Quick confirmation of labeling success and purity.

Experimental Protocols

Protocol 1: Labeling of a Thiol-Containing Protein with this compound

This protocol provides a general guideline for labeling a protein with available cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody, protein with engineered cysteines)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: N-acetyl cysteine or L-cysteine

  • Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.

  • Reduction of Disulfides (if necessary): If the cysteine residues are involved in disulfide bonds, add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching: Add a 10-fold molar excess of the quenching reagent to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

Protocol 2: Confirmation of Labeling by Intact Protein LC-MS

Instrumentation:

  • Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • C4 or C8 reverse-phase column suitable for protein analysis.

Procedure:

  • Sample Preparation: Dilute the purified protein-dye conjugate in a suitable buffer (e.g., water with 0.1% formic acid).

  • LC Separation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-60°C.

  • MS Analysis:

    • Acquire data in positive ion mode.

    • Set the mass range to encompass the expected molecular weights of the unlabeled protein and the labeled conjugate.

    • Deconvolute the resulting mass spectrum to determine the molecular weights of the different species present.

Protocol 3: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of Sulfo Cy5.5 (approximately 675 nm, Amax).[2]

  • Calculate the concentration of the protein and the dye using the Beer-Lambert law:

    • Concentration of Dye (M) = Amax / ε_dye

    • Concentration of Protein (M) = (A280 - (Amax * CF)) / ε_protein

      • ε_dye: Molar extinction coefficient of Sulfo Cy5.5 at its Amax (approximately 190,000 cm⁻¹M⁻¹).[2]

      • ε_protein: Molar extinction coefficient of the protein at 280 nm.

      • CF: Correction factor for the absorbance of the dye at 280 nm (A280 of dye / Amax of dye).

  • Calculate the DOL:

    • DOL = Concentration of Dye / Concentration of Protein

Visualizing Workflows with Graphviz

To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_labeling Labeling Protocol cluster_confirmation Confirmation Methods Protein Solution Protein Solution Reduce Disulfides (optional) Reduce Disulfides (optional) Protein Solution->Reduce Disulfides (optional) Conjugation Reaction Conjugation Reaction Reduce Disulfides (optional)->Conjugation Reaction This compound This compound This compound->Conjugation Reaction Quench Reaction Quench Reaction Conjugation Reaction->Quench Reaction Purification Purification Quench Reaction->Purification Labeled Protein Labeled Protein Purification->Labeled Protein Intact LC-MS Intact LC-MS Labeled Protein->Intact LC-MS Peptide Mapping Peptide Mapping Labeled Protein->Peptide Mapping HIC HIC Labeled Protein->HIC SDS-PAGE SDS-PAGE Labeled Protein->SDS-PAGE mass_spec_workflow Labeled Protein Labeled Protein Intact Analysis Intact Analysis Labeled Protein->Intact Analysis Proteolytic Digestion Proteolytic Digestion Labeled Protein->Proteolytic Digestion LC-MS LC-MS Intact Analysis->LC-MS LC-MS/MS LC-MS/MS Proteolytic Digestion->LC-MS/MS Deconvolution Deconvolution LC-MS->Deconvolution Peptide Identification Peptide Identification LC-MS/MS->Peptide Identification DOL Determination DOL Determination Deconvolution->DOL Determination Site of Labeling Site of Labeling Peptide Identification->Site of Labeling

References

A Comparative Guide to the Photostability of Near-Infrared Dyes: Sulfo Cy5.5-maleimide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent label is paramount for the integrity and reproducibility of experimental data. In the burgeoning field of near-infrared (NIR) imaging, photostability—a fluorophore's resistance to light-induced degradation—is a critical performance metric. This guide provides a comparative analysis of the photostability of Sulfo Cy5.5-maleimide against other commonly used near-IR dyes, supported by available experimental data and detailed methodologies.

Sulfo Cy5.5 is widely recognized as a bright and photostable near-infrared dye, making it a popular choice for labeling proteins and other biomolecules.[1] It is spectrally similar to other well-known dyes such as Alexa Fluor 680, DyLight 680, and IRDye 680.[1] While direct quantitative comparisons across a wide range of NIR dyes under identical conditions are not extensively documented in a single source, this guide synthesizes available data to provide a clear comparison.

Quantitative Photostability Comparison

The primary metric for evaluating photostability is the photobleaching half-life (t½), which is the time required for a fluorophore's fluorescence intensity to decrease to 50% of its initial value under continuous illumination. Another important, though less frequently reported, metric is the photobleaching quantum yield (Φp), which quantifies the efficiency of the photodegradation process. A lower quantum yield indicates higher photostability.

Due to the dependence of photobleaching rates on experimental conditions such as excitation power and the local chemical environment, it is challenging to compile a definitive comparative table from disparate sources. However, based on available literature, we can summarize the relative photostability as follows:

Dye FamilyReported Photostability Characteristics
Sulfo Cy5.5 Generally described as a photostable dye. Studies on Cy5.5 analogs have shown them to be more photostable than Alexa Fluor 680 under specific conditions.
Alexa Fluor Dyes The Alexa Fluor family is renowned for its superior photostability compared to traditional cyanine (B1664457) dyes.[2] For instance, Alexa Fluor 647 is noted to be considerably more photostable than Cy5.[3] The photobleaching quantum yield for Alexa Fluor 647 is reported to be very low, indicating high stability.[4]
DyLight Dyes This family of dyes is also marketed for its high fluorescence intensity and photostability, often highlighted as an advantage over other dye series.
IRDye IRDye 800CW is a popular choice for in vivo imaging and other applications requiring NIR fluorescence. While specific photostability metrics are not always provided, its widespread use suggests acceptable stability for many applications.

It is important to note that the photostability of a dye can be influenced by its conjugation to a biomolecule and the surrounding microenvironment.

Experimental Protocols for Photostability Measurement

To ensure accurate and reproducible comparisons of fluorophore photostability, a standardized experimental protocol is essential. The following methodology outlines the key steps for determining the photobleaching half-life.

I. Sample Preparation
  • Dye Solutions: Prepare stock solutions of the maleimide-activated dyes and the molecule to be labeled (e.g., a cysteine-containing peptide or protein) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

  • Conjugation: Mix the dye and protein solutions at a specific molar ratio and allow the reaction to proceed according to the dye manufacturer's instructions.

  • Purification: Remove unconjugated dye from the labeled protein using size-exclusion chromatography or dialysis.

  • Concentration Determination: Measure the protein concentration and the degree of labeling (dye-to-protein ratio) using spectrophotometry.

  • Final Sample: Dilute the purified conjugate to a standardized concentration (e.g., 1 µM) in the desired imaging buffer.

II. Imaging and Data Acquisition
  • Microscopy Setup: Use a fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filters for the specific dye, and a sensitive detector (e.g., sCMOS or EMCCD camera).

  • Illumination: Adjust the excitation light intensity to a constant and defined level. It is critical to use the same illumination power for all dyes being compared.

  • Image Acquisition:

    • Acquire an initial image (t=0) using a short exposure time to minimize photobleaching during this first measurement.

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decreased significantly (e.g., to less than 20% of the initial intensity).

III. Data Analysis
  • Intensity Measurement: For each image in the time series, measure the mean fluorescence intensity of the sample.

  • Background Subtraction: Subtract the mean background intensity from each sample measurement.

  • Normalization: Normalize the background-subtracted intensity at each time point (It) to the initial intensity (I0).

  • Curve Fitting: Plot the normalized intensity (It/I0) versus time and fit the data to a single or double exponential decay function to determine the photobleaching rate constant (k).

  • Half-Life Calculation: Calculate the photobleaching half-life (t½) from the rate constant using the formula: t½ = ln(2) / k .

A longer photobleaching half-life is indicative of higher photostability.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent dyes.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prepare Dye & Protein Solutions p2 Conjugation Reaction p1->p2 p3 Purification p2->p3 p4 Concentration & DOL Measurement p3->p4 a1 Microscope Setup & Calibration p4->a1 Standardized Samples a2 Continuous Illumination a1->a2 a3 Time-Lapse Imaging a2->a3 d1 Measure Fluorescence Intensity a3->d1 Image Series d2 Normalize Intensity Data d1->d2 d3 Fit Decay Curve d2->d3 d4 Calculate Photobleaching Half-Life (t½) d3->d4 conclusion conclusion d4->conclusion Compare t½ Values

Caption: Experimental workflow for photostability comparison.

Logical Relationship of Photostability Metrics

The key parameters in assessing photostability are interconnected. The following diagram illustrates the relationship between the experimental measurements and the final comparative metric.

logical_relationship measurement Fluorescence Intensity vs. Time rate_constant Photobleaching Rate Constant (k) measurement->rate_constant Exponential Decay Fit half_life Photobleaching Half-Life (t½) rate_constant->half_life t½ = ln(2) / k quantum_yield Photobleaching Quantum Yield (Φp) rate_constant->quantum_yield Proportional to Φp comparison Relative Photostability Ranking half_life->comparison quantum_yield->comparison

Caption: Relationship between photostability metrics.

References

Safety Operating Guide

Essential Guide to Handling Sulfo Cy5.5-Maleimide: Safety, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sulfo Cy5.5-maleimide. It offers a procedural, step-by-step framework for handling, from initial preparation to final disposal, ensuring laboratory safety and experimental success.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and its spectral properties are summarized in the tables below.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₄₆H₄₅K₃N₄O₁₅S₄[1]
Molecular Weight 1139.43 g/mol [1]
Appearance Dark colored solid[1]
Solubility Good in water, DMSO, DMF[1][2]
Storage Conditions -20°C in the dark, desiccated[2][3]
Shipping Conditions Ambient temperature[4]

Table 2: Spectral Properties

PropertyValueSource
Excitation Maximum (λex) 673 nm[1]
Emission Maximum (λem) 691 nm[1]
Molar Extinction Coefficient (ε) 235,000 cm⁻¹M⁻¹[1]
Correction Factor (CF₂₆₀) 0.09[1]
Correction Factor (CF₂₈₀) 0.11[1]

Personal Protective Equipment (PPE) and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not located, the following PPE recommendations are based on handling similar cyanine (B1664457) dyes and general laboratory chemical safety protocols. It is imperative to consult the manufacturer-provided SDS for specific handling instructions and emergency procedures.

  • Eye and Face Protection : Wear tightly fitting safety goggles. For splash hazards, a face shield is also recommended.[5]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required. Inspect gloves for any tears or punctures before use. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.[5]

  • Body Protection : A laboratory coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.

  • Respiratory Protection : If handling the solid powder outside of a certified chemical fume hood, or if dust is generated, a NIOSH-approved N95 or P1 dust mask should be used.[5] In general, it is recommended to handle the solid form in a fume hood.[5]

  • Hygiene Practices : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Operational Plan: Experimental Protocol for Bioconjugation

This section details a typical protocol for labeling a protein with this compound. The maleimide (B117702) group specifically reacts with free sulfhydryl (thiol) groups on cysteine residues.[6]

3.1. Materials and Reagents

  • This compound

  • Protein to be labeled (e.g., antibody) in a thiol-free buffer (e.g., PBS, HEPES, Tris at pH 7.0-7.5)[7][8]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • (Optional) Disulfide reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine)[2][8]

  • Purification column (e.g., Sephadex G-25)[3][9]

3.2. Step-by-Step Procedure

  • Prepare the Protein Solution :

    • Dissolve the protein to be labeled in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.[7][8]

    • If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-100x molar excess of TCEP to the protein solution.[7][8] Incubate for 20-30 minutes at room temperature.[7] Note: If using DTT as a reducing agent, it must be removed by dialysis before adding the maleimide dye.[7]

  • Prepare the Dye Stock Solution :

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7] Vortex briefly to ensure it is fully dissolved. This solution should be used promptly.[7]

  • Perform the Conjugation Reaction :

    • Add the dye stock solution to the protein solution. A starting molar excess of 10-20x of dye to protein is recommended.[7] This ratio may need to be optimized for your specific protein.

    • Gently vortex or stir the reaction mixture.

    • Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 2-8°C.[7]

  • Purify the Conjugate :

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[3][9]

    • Load the reaction mixture onto the column and elute with an appropriate buffer (e.g., PBS).[9]

    • Collect the fractions containing the labeled protein, which will typically elute first as they are larger than the free dye.

  • Determine the Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 673 nm (for this compound).

    • The DOL can be calculated using the following formula: DOL = (A₆₇₃ × ε_protein) / [(A₂₈₀ - A₆₇₃ × CF₂₈₀) × ε_dye] Where:

      • A₆₇₃ and A₂₈₀ are the absorbances at 673 nm and 280 nm.

      • ε_protein is the molar extinction coefficient of the protein.

      • ε_dye is the molar extinction coefficient of the dye (235,000 M⁻¹cm⁻¹).[1]

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.11).[1]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Solid Waste :

    • Dispose of unused this compound powder in its original container or a clearly labeled, sealed container as chemical waste.

    • Contaminated consumables such as gloves, pipette tips, and vials should be collected in a designated hazardous waste container.

  • Liquid Waste :

    • Collect all liquid waste containing the dye, including reaction mixtures and purification column eluates, in a clearly labeled, sealed hazardous waste container.

    • Do not pour dye solutions down the drain.[5] While some general guidance for hobbyist dye disposal suggests neutralization and drain disposal for small quantities, this is not advisable in a professional research setting without explicit institutional approval.[10]

    • For larger volumes of dye-contaminated wastewater, specialized treatment methods may be required.[11]

  • Regulatory Compliance :

    • All waste must be disposed of in accordance with local, regional, and national environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Wastes from the manufacturing of certain dyes and pigments are listed as hazardous by the EPA.[12]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in Buffer) reduce_protein Reduce Disulfide Bonds (Optional, with TCEP) prep_protein->reduce_protein If necessary conjugation Conjugation Reaction (RT for 2h or 4°C overnight) reduce_protein->conjugation prep_dye Prepare Dye Stock (10 mM in DMSO/DMF) prep_dye->conjugation purify Purify Conjugate (Gel Filtration) conjugation->purify analyze Analyze Conjugate (Determine DOL) purify->analyze

Caption: A flowchart illustrating the key steps in a typical bioconjugation experiment using this compound.

Safety and Handling Logic Diagram

safety_handling cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_disposal Disposal Plan ppe_eyes Safety Goggles & Face Shield ppe_hands Nitrile Gloves ppe_body Lab Coat & Apron handle_powder Handle Solid in Fume Hood ppe_body->handle_powder ppe_resp Dust Mask (for powder) avoid_contact Avoid Skin/Eye Contact handle_powder->avoid_contact waste_liquid Liquid Waste Container handle_powder->waste_liquid hygiene Wash Hands After Use end_procedure End of Procedure hygiene->end_procedure waste_solid Solid Waste Container ehs Follow Institutional EHS Guidelines waste_solid->ehs waste_liquid->ehs waste_liquid->end_procedure waste_ppe Contaminated PPE Disposal waste_ppe->ehs start Start of Procedure start->ppe_eyes start->ppe_hands start->ppe_body start->ppe_resp

Caption: A logical diagram outlining the essential safety and handling procedures for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。